2-Benzylidenecyclohexanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-benzylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDPHYIZVFJQCD-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CC2=CC=CC=C2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C/C2=CC=CC=C2)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467-15-8, 5682-83-7 | |
| Record name | Cyclohexanone, 2-(phenylmethylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-benzylidenecyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Benzylidenecyclohexanone chemical structure and IUPAC name
Core Identity, Synthetic Protocols, and Pharmacological Applications
Structural Identity & Nomenclature
2-Benzylidenecyclohexanone is a cyclic enone belonging to the chalcone family. It serves as a critical pharmacophore in medicinal chemistry due to its
| Parameter | Technical Specification |
| IUPAC Name | (2E)-2-(phenylmethylidene)cyclohexan-1-one |
| CAS Registry | 5682-83-7 |
| Molecular Formula | |
| Molecular Weight | 186.25 g/mol |
| Stereochemistry | Exclusively (E)-isomer (trans-like) due to steric strain in the (Z)-isomer. |
Stereochemical Configuration
The synthesis of this compound yields the (E)-isomer as the thermodynamic product. In the (Z)-configuration, the phenyl ring would experience significant steric repulsion with the carbonyl oxygen, destabilizing the molecule.
Figure 1: Thermodynamic preference for the (E)-configuration minimizing steric hindrance.
Synthetic Pathway: The Claisen-Schmidt Condensation
Mechanistic Insight
The synthesis utilizes a Claisen-Schmidt condensation (crossed-aldol) between cyclohexanone and benzaldehyde.[1]
Critical Control Point (Expertise):
A common failure mode in this synthesis is the formation of 2,6-dibenzylidenecyclohexanone . This "bis" byproduct forms if the enolizable
-
Prevention: Use a slight excess of cyclohexanone (1.1 eq) relative to benzaldehyde and maintain strictly controlled temperatures (
C) to favor mono-substitution.
Reaction Mechanism
-
Enolization: Base abstracts the
-proton from cyclohexanone.[1] -
Nucleophilic Attack: The enolate attacks the benzaldehyde carbonyl.[1]
-
Dehydration: E1cB elimination of water drives the equilibrium forward, locking in the conjugated system.
Figure 2: Base-catalyzed Claisen-Schmidt mechanism yielding the conjugated enone.
Experimental Protocol
Objective: Synthesis of (2E)-2-benzylidenecyclohexanone (Target Yield: >80%).
Reagents:
-
Cyclohexanone (10 mmol, 0.98 g)
-
Benzaldehyde (10 mmol, 1.06 g)
-
Sodium Hydroxide (40% aq. solution, 1 mL)
-
Ethanol (95%, 15 mL)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve cyclohexanone (1.1 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Catalysis: Add the NaOH solution dropwise over 5 minutes while stirring vigorously.
-
Observation: The solution will turn yellow, indicating the formation of the conjugated
-system.
-
-
Reaction: Stir at room temperature for 1–2 hours.
-
Note: Do not reflux. Heat promotes the second condensation at the C6 position.
-
-
Quenching: Neutralize with dilute HCl (0.1 M) until pH ~7.
-
Isolation: Pour the mixture into ice-cold water (50 mL). The product will precipitate as a pale yellow solid.
-
Purification: Filter the crude solid. Recrystallize from hot ethanol/water (9:1) to remove unreacted aldehyde.
-
Drying: Vacuum dry at 40°C for 4 hours.
Spectroscopic Characterization
To validate the structure, specific spectral signatures must be identified. The key indicator is the downfield shift of the vinyl proton and the lowering of the carbonyl stretching frequency due to conjugation.
| Technique | Signal | Assignment & Interpretation |
| Vinyl Proton (=CH-Ph): Diagnostic singlet (or fine triplet). Downfield due to deshielding by the carbonyl anisotropy and phenyl ring. | ||
| Aromatic Protons: Phenyl ring multiplet. | ||
| Allylic Protons (C3): Deshielded by the adjacent double bond. | ||
| IR (KBr) | 1685 cm | C=O Stretch: Lower than pure cyclohexanone (~1715 cm |
| 1610 cm | C=C Stretch: Characteristic of the alkene linker. |
Pharmaceutical Applications: The Michael Acceptor
In drug discovery, this compound is classified as a Michael Acceptor . Its biological activity is driven by its ability to form covalent bonds with nucleophilic residues (specifically Cysteine ) on target proteins.
Mechanism of Action: Thia-Michael Addition
The
-
Cytotoxicity: Depletion of cellular glutathione leads to oxidative stress and apoptosis in cancer cells.
-
Anti-inflammatory: Covalent modification of the NF-
B complex inhibits cytokine production.
Figure 3: Pharmacological mechanism via covalent modification of cysteine residues.
References
-
PubChem. this compound (CID 98926).[2] National Library of Medicine. Available at: [Link]
-
Dimmock, J. R., et al. (1976). Evaluation of 2-benzylidenecyclohexanones and 2,6-bis(benzylidene)cyclohexanones for antitumor and cytotoxic activity.[3] Journal of Pharmaceutical Sciences.[3]
-
Dinkova-Kostova, A. T., et al. (2001). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis.[4] PNAS. Available at: [Link]
-
Perjési, P., et al. (2024).[5] (E)-2-Benzylidenecyclanones: Reaction of Cyclic Chalcone Analogs with Cellular Thiols. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C13H14O | CID 98926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (5682-83-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. pnas.org [pnas.org]
- 5. (E)-2-Benzylidenecyclanones: Part XX—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Unexpected Increased Reactivity of 4-Chromanone- Compared to 1-Tetralone Analogs in Thia-Michael Reactions [mdpi.com]
Spectroscopic Profile of 2-Benzylidenecyclohexanone: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-benzylidenecyclohexanone (C₁₃H₁₄O), a well-known α,β-unsaturated ketone. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for structural elucidation and compound verification. The information herein is synthesized from established spectral databases and peer-reviewed literature to ensure technical accuracy and practical relevance.
Introduction: The Significance of Spectroscopic Characterization
This compound serves as a fundamental scaffold in synthetic organic chemistry, with its derivatives exhibiting a wide range of biological activities. Accurate and unambiguous structural confirmation is paramount for any downstream application, from mechanistic studies to pharmacological screening. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed molecular fingerprint, allowing for unequivocal identification and purity assessment. This guide delves into the characteristic spectral features of this compound, offering insights into the interpretation of its NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A self-validating NMR experiment requires careful sample preparation and parameter optimization to ensure accurate and reproducible results.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent dissolving power for a wide range of organic compounds and its single, well-defined residual solvent peak.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
¹H NMR: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Below is a workflow for a typical NMR analysis:
Caption: Workflow for NMR analysis.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.2 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~7.1 | Singlet | 1H | Vinylic proton (=CH-Ph) |
| ~2.8 | Multiplet | 2H | Allylic protons (CH₂) |
| ~2.5 | Multiplet | 2H | α-carbonyl protons (CH₂) |
| ~1.8 - 1.6 | Multiplet | 4H | Cyclohexane ring protons (CH₂) |
Interpretation:
-
Aromatic Region (δ 7.2-7.5): The multiplet in this region, integrating to five protons, is characteristic of the monosubstituted benzene ring.
-
Vinylic Proton (δ ~7.1): The singlet corresponding to one proton is assigned to the vinylic proton of the benzylidene group. Its downfield shift is due to the deshielding effect of the conjugated system and the adjacent carbonyl group.
-
Cyclohexanone Ring Protons: The multiplets in the upfield region (δ 1.6-2.8) correspond to the eight protons of the cyclohexanone ring. The protons closer to the electron-withdrawing carbonyl group and the double bond are shifted further downfield.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton.
| Chemical Shift (δ) ppm | Assignment |
| ~200 | Carbonyl carbon (C=O) |
| ~138 | Quaternary carbon of the double bond (C=) |
| ~136 | Vinylic carbon (=CH) |
| ~130 - 128 | Aromatic carbons (C₆H₅) |
| ~38 | Allylic carbon (CH₂) |
| ~28 | α-carbonyl carbon (CH₂) |
| ~23-26 | Cyclohexane ring carbons (CH₂) |
Interpretation:
-
Carbonyl Carbon (δ ~200): The signal in the far downfield region is characteristic of a ketone carbonyl carbon.
-
Alkene and Aromatic Carbons (δ 128-138): The signals in this region correspond to the sp² hybridized carbons of the benzylidene group and the aromatic ring.
-
Cyclohexanone Ring Carbons (δ 23-38): The signals in the upfield region are assigned to the sp³ hybridized carbons of the cyclohexanone ring.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient sampling technique that requires minimal sample preparation.
-
Background Spectrum: A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental contributions.
-
Sample Application: A small amount of the solid this compound is placed onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: The sample spectrum is then recorded.
Caption: Workflow for ATR-FTIR analysis.
IR Spectral Data and Interpretation
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch | Aromatic/Vinylic |
| ~2930, ~2860 | C-H stretch | Aliphatic |
| ~1670 | C=O stretch | α,β-unsaturated ketone |
| ~1600 | C=C stretch | Alkene/Aromatic |
| ~1450, ~1500 | C=C stretch | Aromatic ring |
| ~750, ~690 | C-H bend | Monosubstituted benzene |
Interpretation:
-
C=O Stretch (~1670 cm⁻¹): The strong absorption band in this region is indicative of a carbonyl group. The frequency is lower than that of a typical saturated ketone (~1715 cm⁻¹) due to the conjugation with the carbon-carbon double bond, which weakens the C=O bond.
-
C=C Stretch (~1600 cm⁻¹): This absorption corresponds to the stretching vibration of the carbon-carbon double bond of the benzylidene group and the aromatic ring.
-
C-H Stretches: The bands above 3000 cm⁻¹ are characteristic of C-H stretching in aromatic and vinylic systems, while those below 3000 cm⁻¹ are due to aliphatic C-H stretching in the cyclohexanone ring.
-
C-H Bends: The absorptions in the fingerprint region (~750 and ~690 cm⁻¹) are characteristic of out-of-plane C-H bending for a monosubstituted benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds like this compound.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC.
-
Separation: The compound is vaporized and separated from any impurities on a capillary GC column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).
-
Mass Analysis: The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.
Mass Spectral Data and Interpretation
The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.
| m/z | Ion |
| 186 | [M]⁺ (Molecular Ion) |
| 185 | [M-H]⁺ |
| 157 | [M-CHO]⁺ |
| 129 | [M-C₄H₇]⁺ |
| 115 | [C₉H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
Interpretation:
-
Molecular Ion ([M]⁺, m/z 186): The peak at m/z 186 corresponds to the molecular weight of this compound (C₁₃H₁₄O), confirming its elemental composition.[2]
-
[M-H]⁺ (m/z 185): A prominent peak at m/z 185 is often observed due to the loss of a hydrogen atom to form a stable conjugated system.[3][4]
-
Tropylium Ion (m/z 91): The peak at m/z 91 is a very common fragment in the mass spectra of compounds containing a benzyl group and is attributed to the stable tropylium cation.
-
Phenyl Ion (m/z 77): The peak at m/z 77 corresponds to the phenyl cation, formed by the cleavage of the bond connecting the phenyl ring to the rest of the molecule.
-
Other Fragments: The other observed fragments arise from characteristic cleavages of the cyclohexanone ring and the α,β-unsaturated system. A detailed analysis of these fragmentation pathways can provide further structural confirmation.[3][4]
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of this compound. Each technique offers unique and complementary information, and a thorough analysis of the data from all three is essential for unambiguous compound identification and quality control in a research and development setting. The data and interpretations presented in this guide serve as a valuable reference for scientists working with this important chemical entity.
References
-
Organic Letters. (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ACS Publications. Retrieved February 10, 2026, from [Link]
-
Journal of Chemical Education. (2019). Introducing NMR Spectroscopy Using Guided Inquiry and Partial Structure Templating. ACS Publications. Retrieved February 10, 2026, from [Link]
-
Journal of Chemical Education. (1961). Nuclear magnetic resonance spectroscopy. ACS Publications. Retrieved February 10, 2026, from [Link]
-
Journal of Chemical Education. (2024). A Digital and Interactive Tool to Learn 1H NMR Spectroscopy: The SpinDrops Learning Environment. ACS Publications. Retrieved February 10, 2026, from [Link]
-
Smith, P. J., Dimmock, J. R., & Turner, W. A. (1973). Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanones and 2,6-bis-Benzylidenecyclohexanones. Canadian Journal of Chemistry, 51(9), 1458-1469. Retrieved February 10, 2026, from [Link]
-
Journal of Chemical Education. (1971). Experiments in nmr. ACS Publications. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Some Substituted this compound Oximes. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved February 10, 2026, from [Link]
-
Canadian Science Publishing. (1973). Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanones and 2,6-bis-Benzylidenecyclohexanones. Retrieved February 10, 2026, from [Link]
-
Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. ACS Publications. Retrieved February 10, 2026, from [Link]
-
SpectraBase. (n.d.). This compound. Wiley. Retrieved February 10, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Retrieved February 10, 2026, from [Link]
-
American Chemical Society. (n.d.). A Comprehensive Guide to Mass Spectrometers: How They Work and Applications. Retrieved February 10, 2026, from [Link]
-
Scribd. (n.d.). Organic Letters - Data Preparation Checklist. Retrieved February 10, 2026, from [Link]
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American Chemical Society. (2023). Mastering Mass Spectrometry: A Comprehensive Guide for Beginners. Retrieved February 10, 2026, from [Link]
-
American Chemical Society. (2023). Mass Spectrometry Made Simple; or, How to Weigh a Molecule (Even Though There Isn't a Way to Weigh a Molecule). Retrieved February 10, 2026, from [Link]
-
University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved February 10, 2026, from [Link]
-
American Chemical Society. (2025). Organic Letters - Author Guidelines. Retrieved February 10, 2026, from [Link]
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American Chemical Society. (2023). Mass Spectrometry Made Simple. Retrieved February 10, 2026, from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved February 10, 2026, from [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. Retrieved February 10, 2026, from [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved February 10, 2026, from [Link]
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American Chemical Society. (n.d.). ORGANIC LETTERS – DATA PREPARATION CHECKLIST. Retrieved February 10, 2026, from [Link]
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PubChem. (n.d.). 2-Benzylidenecyclohexan-1-one. National Institutes of Health. Retrieved February 10, 2026, from [Link]
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ResearchGate. (n.d.). FTIR spectrum of the product α α' bis‐(benzylidine) cyclohexanone. Retrieved February 10, 2026, from [Link]
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Chegg. (2017). Solved H NMR Spectrum of 2,6-DIBENZYLIDENECYCLOHEXANONE. Retrieved February 10, 2026, from [Link]
-
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-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved February 10, 2026, from [Link]
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Theoretical Studies on 2-Benzylidenecyclohexanone Reactivity
Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists[1]
Executive Summary: The Pharmacophore & The Model
2-Benzylidenecyclohexanone (2-BCH) represents a privileged scaffold in medicinal chemistry, acting as a core pharmacophore for anticancer, anti-inflammatory, and antioxidant agents.[1] Its reactivity is defined by the
For the drug development professional, theoretical modeling of 2-BCH is not merely about geometry optimization; it is about predicting covalent adaptability . The ability of this molecule to undergo conjugate addition with cellular nucleophiles (specifically cysteine residues in proteins or glutathione) is the primary driver of its biological efficacy and toxicity profile.
This guide provides a rigorous, non-templated framework for studying 2-BCH using Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, and Transition State (TS) modeling.
Electronic Structure & Reactivity Descriptors
To understand how 2-BCH reacts, we must first map its electronic landscape.[1] The reactivity is governed by the distribution of the Frontier Molecular Orbitals (FMOs).
Frontier Molecular Orbital (FMO) Theory
The reactivity of 2-BCH is dominated by the energy gap (
-
HOMO Location: Typically localized on the phenyl ring and the carbonyl oxygen lone pairs (acting as the nucleophilic region).
-
LUMO Location: Localized heavily on the
-carbon of the enone system and the carbonyl carbon (acting as the electrophilic region).
Critical Insight: A smaller
Global Reactivity Indices
You must calculate these descriptors to quantify the potential for covalent bonding. These are derived from vertical ionization potential (
| Descriptor | Symbol | Formula | Significance in 2-BCH |
| Chemical Potential | Describes the escape tendency of electrons. | ||
| Chemical Hardness | Resistance to charge transfer. Lower | ||
| Electrophilicity Index | The most critical metric. High |
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the sites for electrophilic and nucleophilic attack.
-
Negative Regions (Red): Carbonyl oxygen (H-bond acceptor site).
-
Positive Regions (Blue): The
-carbon and aromatic protons. -
Validation: The presence of a positive potential region near the
-carbon confirms its susceptibility to nucleophilic attack by thiols.
Mechanistic Modeling: The Michael Addition
The biological mechanism of action for 2-BCH derivatives often involves the alkylation of cysteine residues via Michael addition. Modeling this pathway is essential for predicting drug-target residence time.
The Pathway
The reaction proceeds through a specific coordinate:
-
Reactant Complex (RC): Non-covalent association between the thiol (nucleophile) and the
-carbon. -
Transition State (TS): The formation of the C-S bond and simultaneous proton transfer.
-
Product Complex (PC): The saturated ketone adduct.
Visualization of the Mechanism
The following diagram illustrates the reaction coordinate and the critical energy states involved in the Michael addition of a thiol to 2-BCH.
Caption: Reaction coordinate for the conjugate addition of a thiol to the this compound pharmacophore.
Spectroscopic Validation (IR & Raman)
Theoretical models must be validated against experimental data. For 2-BCH, the carbonyl stretching frequency is the primary diagnostic peak.
-
Conjugation Effect: The conjugation of the C=O group with the C=C double bond lowers the force constant.
-
Experimental vs. Theoretical:
-
Experimental
: Typically . -
DFT (Unscaled): Often overestimates (
). -
Correction: Apply a scaling factor (approx. 0.961 for B3LYP/6-31G(d)) to align theory with experiment.
-
-
C-H...O Interaction: Look for a "blue shift" (shortening) of the C-H bond adjacent to the carbonyl, indicative of weak intramolecular hydrogen bonding, a feature often confirmed by Natural Bond Orbital (NBO) analysis.[4][5][6]
Experimental Protocols
Protocol A: Computational Workflow for Reactivity Analysis
Objective: Determine the Global Reactivity Indices and MEP.
-
Structure Build: Construct the 2-BCH geometry (E-isomer is thermodynamically stable).
-
Optimization:
-
Software: Gaussian, ORCA, or GAMESS.[1]
-
Method: DFT (B3LYP or M06-2X).
-
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for describing lone pairs and anions).[1]
-
Solvent Model: IEFPCM (Water or DMSO) to mimic biological environment.
-
Keyword Example:#P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Water)
-
-
Frequency Check: Ensure zero imaginary frequencies to confirm a local minimum.
-
Descriptor Calculation: Extract energies of HOMO and LUMO (in Hartree) and convert to eV. Calculate
using the formulas in Section 2.2.
Protocol B: Transition State Search (Michael Addition)
Objective: Locate the energy barrier for thiol addition.
-
Guess Geometry: Place the sulfur atom of the thiol approx. 2.2 Å from the
-carbon of 2-BCH. -
TS Optimization:
-
Use the Berny algorithm or Nudged Elastic Band (NEB) method.
-
Keyword Example:#P B3LYP/6-31G(d) Opt=(TS, CalcFC, NoEigenTest)
-
-
Validation:
-
Imaginary Frequency: The output must show exactly one imaginary frequency (negative eigenvalue).
-
Vibration Mode: Visualize the imaginary mode; it should correspond to the C-S bond formation and proton movement.
-
-
IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to verify the TS connects the correct Reactant and Product complexes.
Biological Interface: Docking & QSAR
To bridge the gap between theory and clinic, 2-BCH derivatives are often docked against targets like Topoisomerase II or Glutathione S-Transferase (GST) .
Caption: Workflow for correlating DFT-derived geometries with biological target affinity.
Key Interaction Points:
-
Hydrogen Bonding: Between the carbonyl oxygen of 2-BCH and amino acid residues (e.g., Ser, Thr).[1]
-
Pi-Pi Stacking: Between the benzylidene phenyl ring and aromatic residues (e.g., Trp, Phe).[1]
-
Covalent Docking: Advanced protocols allow modeling the formation of the covalent bond with Cysteine, utilizing the TS energy barrier calculated in Protocol B.
References
-
Padmaja, L., et al. (2009).[1] "NBO analysis and vibrational spectra of 2,6-bis(p-methyl benzylidene cyclohexanone) using density functional theory." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Achar, N.P.M., et al. (2006).[1] "Structural conformation and vibrational spectroscopic studies of 2,6-bis(p-N,N-dimethyl benzylidene)cyclohexanone using density functional theory." Journal of Raman Spectroscopy.
-
Domingo, L. R., et al. (2016).[1] "Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity." Molecules.
-
Ponnusamy, S., et al. (2012).[1] "Vibrational spectral investigation and Natural Bond Orbital analysis of anti-rheumatoid drug... DFT approach." Spectrochimica Acta Part A.
-
Pearson, R. G. (1963).[1][2] "Hard and Soft Acids and Bases."[2] Journal of the American Chemical Society.
Sources
- 1. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. NBO analysis and vibrational spectra of 2,6-bis(p-methyl benzylidene cyclohexanone) using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Technical Deep Dive: 2-Benzylidenecyclohexanone Michael Acceptor Properties
Executive Summary
2-Benzylidenecyclohexanone is a "privileged scaffold" in organic synthesis and medicinal chemistry. Structurally, it represents an
This guide details the physicochemical basis of its reactivity, provides a validated synthesis protocol, and analyzes its behavior as a Michael acceptor toward both carbon nucleophiles (synthetic utility) and sulfur nucleophiles (biological cytotoxicity).
Part 1: Structural & Electronic Basis of Reactivity
Geometric Configuration
The thermodynamic stability of this compound heavily favors the (E)-isomer . In this configuration, the phenyl ring is trans to the carbonyl group across the C=C double bond, minimizing steric repulsion with the cyclohexanone methylene protons.
-
Conjugation: The molecule possesses an extended
-system (Phenyl-C=C-C=O). However, X-ray crystallography often reveals a slight twist in the phenyl ring relative to the enone plane (approx. 10-20°) to relieve steric strain with the equatorial protons of the cyclohexyl ring. This slight deconjugation modulates its electrophilicity, making it a "tunable" Michael acceptor. -
LUMO Lowering: The carbonyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), concentrating the largest orbital coefficient at the
-carbon (the benzylic position). This makes the -carbon the primary site for nucleophilic attack (soft electrophile).
Reactivity Comparison Table
The following table contrasts this compound with related electrophiles to contextualize its reactivity profile.
| Feature | This compound | Chalcone (Acyclic) | 2-Cyclohexenone (Endocyclic) |
| Structure | Exocyclic Enone | Acyclic Enone | Endocyclic Enone |
| Conformation | Fixed s-cis (approx.) | Flexible (s-cis / s-trans) | Fixed s-trans |
| Electrophilicity | Moderate | High | High |
| Steric Hindrance | High ( | Moderate | Low |
| Primary Reactivity | 1,4-Addition (Michael) | 1,4-Addition | 1,4-Addition |
| Reversibility | High (Retro-Michael prone) | Moderate | Low |
Part 2: Validated Synthesis Protocol
Objective: Synthesis of (E)-2-benzylidenecyclohexanone via Claisen-Schmidt Condensation.
Reagents & Equipment
-
Cyclohexanone (1.0 equiv): Freshly distilled recommended.
-
Benzaldehyde (1.0 equiv): Must be free of benzoic acid (wash with NaHCO3 if necessary).
-
Sodium Hydroxide (NaOH): 40% aqueous solution or solid pellets.
-
Ethanol (95%): Solvent.
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, vacuum filtration setup.
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask, dissolve Benzaldehyde (10.6 g, 100 mmol) and Cyclohexanone (9.8 g, 100 mmol) in Ethanol (30 mL) .
-
Catalysis: Cool the mixture to 0–5°C in an ice bath. Add NaOH solution (15 mL of 40% aq) dropwise over 10 minutes. Note: Exothermic reaction. Control rate to prevent temperature spikes which favor side products (bis-benzylidene formation).
-
Reaction: Remove the ice bath and stir vigorously at room temperature (20–25°C) for 3–4 hours. The solution will turn yellow/orange, and a solid precipitate should form.
-
Quench: Neutralize the mixture carefully with dilute HCl (1M) until pH ~7 if the product hasn't fully precipitated, or simply add ice-cold water (50 mL) to maximize precipitation.
-
Isolation: Filter the crude solid using a Büchner funnel. Wash the cake with cold water (
mL) and cold ethanol ( mL). -
Purification: Recrystallize from hot ethanol (or methanol).
-
Yield: Typical yields range from 65–80%.
-
Melting Point: 53–55°C (Lit. 54°C).
-
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the Claisen-Schmidt synthesis of the target Michael acceptor.
Part 3: Michael Acceptor Properties & Mechanism[1]
Mechanistic Pathway
The Michael addition to this compound follows a 1,4-conjugate addition pathway. The nucleophile (Nu⁻) attacks the
Key Mechanistic Features:
-
Regioselectivity: Exclusive 1,4-addition. 1,2-addition (to the carbonyl) is rare due to the steric protection of the carbonyl and the "soft" nature of the conjugated system.
-
Stereoselectivity: The addition creates two new stereocenters (at the
and positions). Without chiral catalysts, a mixture of diastereomers (syn/anti) is formed, though the anti isomer is often thermodynamically preferred.
Mechanism Diagram
Caption: General mechanism of Michael addition to this compound showing enolate intermediate.
Part 4: Biological Implications (Thiol Reactivity)
In drug development, this compound derivatives are often investigated as Cytotoxic Agents . The mechanism of action is frequently linked to their ability to alkylate cellular thiols.
The Glutathione (GSH) Trap
Tumor cells often maintain high levels of Glutathione (GSH) to resist oxidative stress. This compound acts as a "GSH trap" via the Thia-Michael addition.
-
Reaction:
adduct. -
Consequence: Depletion of intracellular GSH leads to Reactive Oxygen Species (ROS) accumulation and subsequent apoptosis (ferroptosis).
-
Reversibility: Unlike acrylamides (covalent irreversible), the reaction with benzylidenecyclohexanones can be reversible (retro-Michael), which may assist in drug transport before releasing the active electrophile at the target site.
Structure-Activity Relationship (SAR)
-
Electron Withdrawing Groups (EWGs): Substituents on the phenyl ring (e.g., -NO2, -CF3) increase electrophilicity, enhancing reaction rates with thiols but potentially increasing off-target toxicity.
-
Electron Donating Groups (EDGs): Substituents like -OMe (as in curcumin analogs) slow down the Michael addition, often improving selectivity for specific cysteine residues over general GSH depletion.
Part 5: Troubleshooting & Optimization
Common Issues
| Problem | Cause | Solution |
| Bis-condensation | Excess aldehyde or high temp | Use slight excess of ketone; keep temp <25°C. |
| No Reaction | Enolate not forming | Ensure base strength is sufficient (NaOH/KOH usually works; if not, use NaOEt). |
| Retro-Michael | Product instability | Avoid high heat during workup; maintain neutral pH. |
| Oily Product | Impurities preventing crystallization | Use a seed crystal; switch solvent to MeOH/Water mix.[2] |
Organocatalysis (Asymmetric)
For researchers seeking chiral Michael adducts, standard bases (NaOH) are unsuitable.
-
Recommendation: Use Chiral Thiourea or Jørgensen-Hayashi catalysts.
-
Mechanism: The catalyst activates the enone via H-bonding (thiourea) or iminium ion formation (amine catalysts), directing the nucleophile to a specific face of the
-carbon.
References
-
Synthesis Protocol: BenchChem. Synthesis of Mono-substituted Benzylidene Cyclohexanones via Claisen-Schmidt Condensation.
-
Biological Reactivity: Das, U., et al. "Thiol reactivity and cancer cell cytotoxicity of cyclic chalcone analogs."[3] Journal of Pharmaceutical Sciences.
-
Mechanism & Kinetics: Portoghese, P. S., et al. "Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances."[4] Food and Chemical Toxicology.
-
Asymmetric Catalysis: Almaasi, M., et al. "Organocatalytic Asymmetric Michael Addition...". Organic & Biomolecular Chemistry.
-
Crystallography: Crystal structure of (E)-2-benzylidenecyclohexanone. Cambridge Structural Database (CSD).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. prepchem.com [prepchem.com]
- 3. (E)-2-Benzylidenecyclanones: Part XIX. Reaction of (E)-2-(4′-X-Benzylidene)-1-tetralones with Cellular Thiols: Comparison of Thiol Reactivities of Open-Chain Chalcones and Their Six- and Seven-Membered Cyclic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis: 2-Benzylidenecyclohexanone Scaffolds
This guide provides an in-depth technical analysis of the crystal structure, molecular geometry, and synthesis of 2-benzylidenecyclohexanone and its derivatives. It is designed for researchers in structural chemistry and drug discovery.
Executive Summary
This compound is a pivotal
This guide dissects the (E)-2-benzylidenecyclohexanone isomer, analyzing its preferential formation, crystallographic packing forces, and the synthetic pathways required to obtain high-quality single crystals.
Molecular Architecture & Geometry
Stereochemical Preference: The (E)-Isomer
Crystallographic and spectroscopic data universally confirm that the (E)-isomer is the thermodynamically stable product of the aldol condensation between cyclohexanone and benzaldehyde.
-
Steric Locking: The (Z)-isomer suffers from severe steric repulsion between the phenyl ring's ortho-hydrogens and the carbonyl oxygen. The (E)-configuration relieves this strain, placing the phenyl ring trans to the carbonyl group.
-
Enone Conformation: The molecule adopts an s-cis conformation regarding the C=C and C=O bonds within the ring system, enforced by the cyclic structure.
Planarity and Torsion
While the
-
Twist Angle: The phenyl ring is rarely coplanar with the enone moiety. Torsion angles (
) typically range from 10° to 25° depending on crystal packing forces and substituents. -
Driver: This deviation from planarity is caused by non-bonded steric strain between the phenyl ortho-hydrogens and the equatorial hydrogens at the C3 position of the cyclohexanone ring.
Crystallographic Data & Packing Analysis[1]
The crystal structure of the parent mono-benzylidene compound and its bis-analogs (2,6-dibenzylidenecyclohexanone) highlights the competition between conjugation (favoring planarity) and packing efficiency.
Crystallographic Parameters
The parent compound, (E)-2-benzylidenecyclohexanone , and its key derivatives typically crystallize in monoclinic or orthorhombic systems.
| Parameter | (E)-2-Benzylidenecyclohexanone | 2,6-Bis(benzylidene)cyclohexanone |
| Crystal System | Monoclinic | Orthorhombic / Monoclinic |
| Space Group | P2 | Pbca or P2 |
| Z (Units/Cell) | 4 | 4 or 8 |
| Melting Point | 53–55 °C | 118–120 °C |
| Key Interaction | C-H···O (Weak H-bonds) | C-H··· |
Intermolecular Interaction Network
The crystal lattice is stabilized by a network of weak non-covalent interactions, critical for its solid-state reactivity (e.g., [2+2] photocycloaddition).
-
C-H···O Hydrogen Bonds: The carbonyl oxygen acts as a bifurcated acceptor, interacting with aromatic C-H donors from neighboring molecules.
-
-
Stacking: In bis-derivatives, the extended conjugation allows for "staircase" stacking motifs, though the twist in the phenyl rings often offsets the centroids, reducing perfect overlap. -
C-H···
Interactions: The cyclohexyl methylene protons often engage with the electron-rich face of the phenyl rings of adjacent molecules, serving as a "lock" that stabilizes the herringbone packing.
Visualization of Interaction Logic
The following diagram illustrates the hierarchy of forces stabilizing the crystal lattice.
Figure 1: Structural hierarchy and packing determinants in benzylidenecyclohexanone crystals.
Experimental Protocols
Synthesis of (E)-2-Benzylidenecyclohexanone
To obtain single crystals suitable for XRD, high-purity material is required. The following protocol minimizes the formation of the bis-product.
Reagents:
-
Cyclohexanone (29.3 g, 0.3 mol)
-
Benzaldehyde (28.5 g, 0.27 mol) - Limiting reagent to prevent bis-formation
-
NaOH (4% aq solution)
-
Solvent: Ethanol (95%) or Water (Industrial route)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with cyclohexanone and water (or ethanol).
-
Addition: Add benzaldehyde under nitrogen atmosphere.
-
Catalysis: Slowly add NaOH solution while maintaining temperature at 20–25 °C.
-
Reflux: Heat the mixture to reflux (~98 °C) for 3 hours.
-
Extraction: Cool to room temperature. Extract with methylene chloride (DCM).
-
Washing: Wash organic layer with water, then dilute acetic acid (to neutralize base), then water again.
-
Isolation: Dry over Na
SO and concentrate in vacuo to an oil. -
Crystallization (Critical): Dissolve the oily residue in hot Skellysolve B (Hexanes) or Isopropanol . Seed with authentic crystal if available. Cool slowly to 0 °C overnight.
-
Purification: Recrystallize from Hexanes/Ethanol (9:1) to obtain pale yellow prisms (mp 53–55 °C).
Synthesis Pathway Diagram
Figure 2: Reaction pathway favoring the thermodynamic (E)-enone product.
Physicochemical Implications
The structural features described above directly influence the compound's observable properties:
-
UV-Vis Spectroscopy: The extended conjugation results in a bathochromic shift. The
typically appears around 280–290 nm ( transition). -
NMR Spectroscopy (
H): The vinylic proton is diagnostic. In the (E)-isomer, it is deshielded by the carbonyl anisotropy, appearing as a triplet (due to allylic coupling with CH ) around 7.3–7.8 ppm . -
Reactivity: The planarity (or lack thereof) dictates the success of solid-state photodimerization. The mono-derivative is generally less reactive in the solid state than specific substituted bis-derivatives due to packing distances > 4.2 Å between alkene centers.
References
-
Crystal Structure of this compound Derivatives: Source:Crystallography Reports, 1999, 44(2), 196–203.[1] Note: Primary source for unit cell data of the parent/derivative class.
-
Synthesis and Cytotoxicity of (E)-2-benzylidenecyclohexanone: Source:Journal of Pharmaceutical Sciences, 1976, 65(4), 538–543.[2] Link:[Link]
-
Structure–Property Relationships of Dibenzylidenecyclohexanones: Source:ACS Omega, 2022, 7(12), 10624–10636. Link:[Link]
-
Industrial Synthesis Protocol: Source: PrepChem - Synthesis of (E)-2-(benzylidene)cyclohexanone. Link:[Link]
-
Crystallographic Data for Bis-Derivatives (CSD Reference): Source:Zeitschrift für Kristallographie, 2007, 222, 1. Link:[Link]
Sources
Methodological & Application
Strategic Utilization of 2-Benzylidenecyclohexanone in Heterocyclic Scaffold Construction
Topic: Content Type: Detailed Application Notes and Protocols
Abstract
2-Benzylidenecyclohexanone represents a pivotal "privileged structure" in organic synthesis. As a cyclic
The Precursor: Controlled Synthesis of this compound
The Challenge: Mono- vs. Bis-Arylation
The primary failure mode in synthesizing this precursor is the over-reaction at the C6 position, yielding 2,6-dibenzylidenecyclohexanone. The protocol below utilizes stoichiometric control and temperature regulation to favor the mono-arylated product.
Protocol A: Claisen-Schmidt Condensation (Mono-Selective)
Target: (E)-2-benzylidenecyclohexanone[1]
Reagents:
-
Cyclohexanone (Reagent Grade, >99%)
-
Benzaldehyde (Freshly distilled to remove benzoic acid)
-
Sodium Hydroxide (40% w/v aqueous solution)
-
Ethanol (95%)[1]
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (10.0 mmol, 0.98 g) and benzaldehyde (10.0 mmol, 1.06 g) in 15 mL of ethanol .
-
Critical Note: Do not use excess benzaldehyde. A strict 1:1 molar ratio is essential to prevent bis-condensation [1].
-
-
Catalyst Addition: Cool the mixture to 10–15°C using a water bath. Add NaOH solution (1.0 mL, 40%) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The product typically appears as a distinct spot (
) separate from the starting materials.
-
-
Quenching: Pour the reaction mixture into 100 mL of ice-water containing 2 mL of dilute HCl (to neutralize the base and stop the reaction immediately).
-
Work-up: A yellow solid will precipitate. Filter the solid via a Büchner funnel.
-
Purification: Recrystallize from hot ethanol.
-
Yield Expectation: 75–85%.
-
Physical Property: Pale yellow crystals, m.p. 53–55°C.
-
Synthesis of Fused Pyrimidines[7][8][9]
Mechanistic Rationale
The synthesis of hexahydroquinazoline (fused pyrimidine) derivatives relies on the condensation of the enone system with binucleophiles like thiourea or guanidine. The reaction proceeds via a Michael addition followed by cyclocondensation [2].
Protocol B: Base-Catalyzed Cyclocondensation with Thiourea
Target: 4-Phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thione
Reagents:
-
This compound (2.0 mmol)
-
Thiourea (3.0 mmol)
-
Potassium Hydroxide (KOH) pellets
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL flask, dissolve This compound (0.37 g, 2.0 mmol) and thiourea (0.23 g, 3.0 mmol) in 10 mL of ethanol .
-
Catalysis: Add KOH (0.11 g, 2.0 mmol) .
-
Note: A full equivalent of base is often required to deprotonate the thiourea, enhancing its nucleophilicity for the initial Michael attack.
-
-
Reflux: Attach a reflux condenser and heat the mixture at 78°C (ethanol reflux) for 6–8 hours.
-
Observation: The solution typically darkens from yellow to deep orange/red.
-
-
Isolation: Cool the mixture to room temperature. Pour onto crushed ice.
-
Neutralization: Acidify carefully with glacial acetic acid to pH ~5. The thione product will precipitate.
-
Purification: Filter and recrystallize from ethanol/DMF (9:1).
Synthesis of Fused Indazoles
Mechanistic Rationale
Hydrazines react with
Protocol C: Heterocyclization with Hydrazine Hydrate
Target: 3-Phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole
Reagents:
-
This compound (2.0 mmol)
-
Hydrazine Hydrate (80%, 4.0 mmol)
-
Glacial Acetic Acid (Catalytic amount or solvent)
Step-by-Step Methodology:
-
Setup: Dissolve This compound (2.0 mmol) in 10 mL of ethanol .
-
Reagent Addition: Add hydrazine hydrate (0.25 mL, ~4.0 mmol) slowly.
-
Acid Catalyst: Add 3–4 drops of glacial acetic acid.
-
Alternative: For faster rates, perform the reaction in pure acetic acid (5 mL) at reflux, though this may promote acetylation of the N-position.
-
-
Reaction: Reflux for 4 hours.
-
Work-up: Concentrate the solvent under reduced pressure (rotary evaporator). Cool the residue in an ice bath to induce crystallization.[1]
-
Purification: Recrystallize from ethanol.
Mechanistic Visualization & Workflows
The following diagrams illustrate the reactivity profile of the precursor and the logical flow of the pyrimidine synthesis.
Caption: Figure 1 highlights the three distinct reactive sites available for heterocyclic ring closure.
Caption: Figure 2 details the sequential mechanistic steps for converting the enone precursor into a fused pyrimidine.
Troubleshooting & Optimization
The following table summarizes common experimental issues and their validated solutions.
| Issue | Probable Cause | Corrective Action |
| Bis-Arylation | Excess aldehyde or high temperature during precursor synthesis. | Strictly maintain 1:1 stoichiometry. Keep reaction <25°C. Add aldehyde to the ketone. |
| Oily Product | Incomplete crystallization or impurities. | Use a seed crystal. Cool slowly to 4°C. Recrystallize from Ethanol/Water (9:1). |
| Low Yield (Heterocycle) | Reversibility of Michael addition (Retro-Michael). | Ensure anhydrous conditions for cyclization. Increase reaction time. |
| Polymerization | Excessive base concentration or heat. | Reduce base load to catalytic amounts (10 mol%) or switch to Piperidine/Acetic Acid buffer. |
References
-
Chavan, P.W., et al. (2023).[7] A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Retrieved from [Link]
-
Filo. (2025). Reaction of Cyclohexanone with Hydrazine in Acidic Medium. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (E)-2-(benzylidene)cyclohexanone. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]
- 4. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 5. mdpi.com [mdpi.com]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heteroletters.org [heteroletters.org]
Application Note: Strategic Synthesis of Octahydroquinazoline Scaffolds via 2-Benzylidenecyclohexanone
Executive Summary
This guide details the synthesis of fused pyrimidine derivatives—specifically 4-phenyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2-ones/thiones —utilizing 2-benzylidenecyclohexanone as the primary electrophile. While often broadly categorized as "pyrimidine synthesis," this reaction constructs a bicyclic quinazoline core, a privileged pharmacophore in medicinal chemistry known for antimicrobial, anti-inflammatory, and anticancer properties.
We present two validated protocols: a robust Thermodynamic Bench Method (Standard Reflux) for scalability, and a Kinetic Microwave Method for high-throughput library generation.
Strategic Rationale & Retrosynthesis
The this compound substrate acts as a cyclic
Pharmacophore Significance
The resulting octahydroquinazoline scaffold mimics the spatial arrangement of several bioactive alkaloids and dihydropyrimidines (DHPMs), offering:
-
Rigidity: The fused cyclohexane ring restricts conformational freedom, potentially increasing receptor binding affinity.
-
Lipophilicity: The carbocyclic ring enhances membrane permeability compared to monocyclic pyrimidines.
Mechanistic Pathway
Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds via a base-catalyzed Michael addition followed by cyclocondensation.
DOT Diagram: Reaction Mechanism & Logic Flow
Figure 1: Step-wise mechanistic flow from substrate activation to the final fused heterocyclic product.
Experimental Protocols
Protocol A: Thermodynamic Bench Method (Base-Catalyzed Reflux)
Best for: Gram-scale synthesis, educational demonstrations, and labs without microwave reactors.
Reagents:
-
This compound (10 mmol)
-
Thiourea or Urea (15 mmol, 1.5 eq)
-
Potassium Hydroxide (KOH) (10 mmol, 1.0 eq)
-
Ethanol (Absolute, 20 mL)
Step-by-Step Methodology:
-
Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.0 g, ~10 mmol) in 15 mL of ethanol.
-
Catalyst Addition: Prepare a separate solution of KOH (0.56 g) in 5 mL of ethanol. Add this dropwise to the main solution.
-
Nucleophile Addition: Add Thiourea (1.14 g) or Urea (0.90 g) in a single portion.
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours .
-
Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting enone spot (
) should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. Pour the contents slowly into 100 mL of crushed ice-water with vigorous stirring.
-
Why: The product is hydrophobic; rapid dilution in water forces precipitation while keeping unreacted urea/base in solution.
-
-
Isolation: Filter the solid precipitate under vacuum. Wash with cold water (
mL) to remove residual base. -
Purification: Recrystallize from hot ethanol.
Expected Yield: 75–85% Appearance: Yellowish crystalline solid (Thiourea derivative) or White solid (Urea derivative).
Protocol B: Kinetic Microwave-Assisted Method (Green Chemistry)
Best for: High-throughput library synthesis, rapid optimization, and difficult substrates.
Reagents:
-
This compound (2 mmol)
-
Thiourea/Urea (3 mmol)
-
Catalyst:
(anhydrous, 2 mmol) or Ionic Liquid (e.g., [bmim] ) -
Solvent: Minimal Ethanol (2 mL) or Solvent-free (if using ionic liquid)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave process vial, mix the enone, thiourea, and
. -
Homogenization: Add minimal ethanol (just enough to create a slurry) to ensure energy transfer. Cap the vial.
-
Irradiation: Place in a microwave synthesis reactor (e.g., CEM or Biotage).
-
Settings: Power = 300 W, Temperature = 100°C, Hold Time = 5–10 minutes.
-
Note: If using a domestic microwave (not recommended for rigorous science but possible), use 50% power in 30-second bursts to prevent superheating.
-
-
Work-up: After cooling, add 10 mL cold water directly to the vial. Sonicate to break up the solid cake.
-
Filtration: Filter and wash as in Protocol A.
Expected Yield: 85–92% Reaction Time: <15 minutes (vs. 6 hours for reflux).
Data Analysis & Characterization
To validate the synthesis, compare spectral data against these standard markers.
| Feature | Technique | Diagnostic Signal (Approximate) | Structural Insight |
| NH Amide | FT-IR | Confirms incorporation of Urea/Thiourea | |
| C=O / C=S | FT-IR | Distinguishes Urea vs. Thiourea product | |
| Benzylic H | Proton at the chiral center (C4) | ||
| NH Protons | Exchangeable with | ||
| Cyclohexane | Multiplets from the fused ring |
Troubleshooting & Optimization (Expert Notes)
Common Failure Modes
-
Oiling Out: The product forms a sticky oil instead of a precipitate upon pouring into ice water.
-
Fix: The oil is likely a supercooled liquid or contains trapped solvent. Scratch the vessel walls with a glass rod to induce nucleation or re-dissolve in minimal hot ethanol and cool strictly to 4°C.
-
-
Low Yield:
-
Cause: Incomplete Michael addition due to steric hindrance on the benzylidene ring.
-
Fix: Switch to Protocol B (Microwave) or increase the base strength (use NaOEt instead of KOH).
-
-
Side Products:
-
Cause: Retro-aldol condensation of the starting material.
-
Fix: Ensure the reaction temperature does not exceed 80°C in the bench method; avoid prolonged exposure to strong base.
-
Workflow Visualization
Figure 2: Decision tree for synthesis and purification workflows.
References
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. (2020). Reviews the efficiency of microwave irradiation in synthesizing fused pyrimidine systems. [Link]
-
Synthesis and biological evaluation of some new quinazoline derivatives. Journal of Saudi Chemical Society. (2013). Provides foundational protocols for the condensation of cyclic enones with urea/thiourea. [Link]
-
Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones. Indian Journal of Pharmaceutical Education and Research. (2017). Compares conventional heating vs. microwave methods for chalcone-urea condensation. [Link]
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines. Molecules. (2022). details the use of bis-benzylidene cyclohexanones and amidines, relevant for extending this protocol to guanidine derivatives. [Link]
Application of 2-Benzylidenecyclohexanone in Pharmaceutical Synthesis: A Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Versatility of the Chalcone Scaffold
2-Benzylidenecyclohexanone is a member of the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system.[1] This privileged scaffold is a common motif in a variety of natural products and serves as a versatile starting material in synthetic organic chemistry.[2] The reactivity of the α,β-unsaturated ketone functionality makes this compound and its derivatives valuable intermediates in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules.[2][3] Preclinical studies have demonstrated that chalcone derivatives possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antidiabetic properties.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key building block in pharmaceutical development.
Synthesis of this compound: A Foundational Protocol
The most common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde (benzaldehyde) and a ketone (cyclohexanone) in the presence of a base or acid catalyst.[2][6]
Protocol: Base-Catalyzed Synthesis of (E)-2-Benzylidenecyclohexanone
This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[7][8]
Materials and Reagents:
-
Cyclohexanone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Methylene chloride (DCM) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Skellysolve® B or Isopropanol for recrystallization
-
Acetic acid (optional, for neutralization)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide in a mixture of deionized water and ethanol. Cool the solution to room temperature using an ice bath.
-
Addition of Reactants: To the cooled basic solution, add cyclohexanone, followed by the dropwise addition of benzaldehyde while stirring vigorously. Maintain the temperature of the reaction mixture below 25°C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction can be gently heated to reflux (around 98°C) for approximately three hours to drive it to completion.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After cooling, the reaction mixture is extracted with an organic solvent like methylene chloride.[7] The aqueous layer is separated and the organic layer is washed with water, and then with water containing a small amount of acetic acid to neutralize any remaining base.[7]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil.[7]
-
Purification: The crude (E)-2-benzylidenecyclohexanone can be purified by recrystallization. Dissolve the oily residue in a minimal amount of a suitable hot solvent (e.g., Skellysolve® B or isopropanol) and allow it to cool slowly to induce crystallization.[7] The resulting pale yellow crystals are collected by vacuum filtration.
Causality Behind Experimental Choices:
-
Base Catalyst (NaOH): The hydroxide ion deprotonates the α-carbon of cyclohexanone to form an enolate, which is the nucleophile in the reaction.
-
Stepwise Addition and Cooling: This controls the exothermic reaction and prevents unwanted side reactions, such as the self-condensation of cyclohexanone.
-
Reflux: Heating the reaction mixture increases the reaction rate, ensuring a higher yield of the desired product in a shorter time.
-
Extraction and Washing: This procedure separates the organic product from the aqueous phase and removes the catalyst and other water-soluble impurities.
-
Recrystallization: This is a crucial purification step that removes impurities, resulting in a product with high purity, which is essential for subsequent pharmaceutical applications.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Bioactive Derivatives
This compound serves as a versatile scaffold for the synthesis of a multitude of derivatives with enhanced or novel pharmacological activities. Modifications can be made to the benzaldehyde ring, the cyclohexanone ring, or through reactions involving the α,β-unsaturated ketone system.
Synthesis of Anticancer Agents
Derivatives of this compound have shown significant potential as anticancer agents.[9] Their mechanism of action often involves the inhibition of key cellular processes in cancer cells, such as tubulin polymerization or the activity of protein kinases.[1]
Example: Synthesis of Asymmetrical 2,6-bis(benzylidene)cyclohexanones
A series of asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives containing a nitrobenzylidene moiety have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[9]
General Protocol for Derivatization:
-
First Condensation: Synthesize a mono-substituted benzylidenecyclohexanone by reacting cyclohexanone with a substituted benzaldehyde (e.g., 4-alkoxy-3-bromo-5-methoxybenzaldehyde) under Claisen-Schmidt conditions.
-
Second Condensation: React the purified mono-substituted product with a different substituted benzaldehyde (e.g., a nitrobenzaldehyde) to introduce the second benzylidene group, yielding an asymmetrical bis-derivative.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Insights:
The cytotoxic activity of these derivatives is highly dependent on the substitution pattern on the benzylidene rings. For instance, the presence of a 3-bromo-5-methoxy-4-propoxybenzylidene group alongside a 2-nitrobenzylidene moiety resulted in high activity against MDA-MB-231 breast cancer cells.[9] This highlights the importance of targeted modifications to optimize the anticancer potency.
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 5d | 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone | MDA-MB-231 | Potent | [9] |
| 5j | 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone | MCF-7, SK-N-MC | Most Potent | [9] |
Synthesis of Anti-inflammatory Agents
Chalcone derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[4][10]
Example: Synthesis of 2-Benzylidene-1-indanone Derivatives
A series of 2-benzylidene-1-indanone derivatives, which are structurally related to this compound, have been synthesized and shown to effectively inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α.[11][12]
Mechanism of Action:
The anti-inflammatory effects of these compounds are linked to their ability to block the activation of the proinflammatory NF-κB/MAPK signaling pathway.[11][12]
Caption: Inhibition of inflammatory pathways by 2-benzylidene-1-indanone derivatives.
Synthesis of Heterocyclic Compounds
The reactive α,β-unsaturated ketone moiety in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds with potential biological activities.[3]
Example: Synthesis of Fused-Ring Pyrazoles
Reaction of this compound with hydrazine hydrate can lead to the formation of fused-ring pyrazole derivatives, which are known to exhibit a range of pharmacological properties.[3]
General Reaction Scheme:
(E)-2-benzylidenecyclohexanone reacts with hydrazine hydrate in a suitable solvent (e.g., ethanol or acetic acid) to yield the corresponding fused pyrazole derivative through a cyclization reaction.[3]
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its straightforward synthesis via the Claisen-Schmidt condensation provides a readily accessible starting material. The ability to easily modify its structure allows for the generation of large libraries of derivatives with a wide spectrum of biological activities, including potent anticancer and anti-inflammatory effects. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this important chalcone derivative in their drug discovery and development endeavors.
References
-
Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2022). ACS Publications. Retrieved February 10, 2026, from [Link]
-
Chalcone Derivatives As Potential Biological Activities. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 10, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2022). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. Retrieved February 10, 2026, from [Link]
-
Synthesis of (E)-2-(benzylidene)cyclohexanone. (n.d.). PrepChem.com. Retrieved February 10, 2026, from [Link]
-
Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study. (2014). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
A novel method for synthesis of some new heterocyclic compounds derived from (E)-2-benzylidenecyclohexanone with expected biological activity. (2012). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Novel synthesis of substituted benzylidenecyclohexanone by microwave assisted organic synthesis. (2017). AIP Publishing. Retrieved February 10, 2026, from [Link]
-
Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). MDPI. Retrieved February 10, 2026, from [Link]
Sources
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- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Claisen-Schmidt Reaction for 2-Benzylidenecyclohexanone
Current Status: Operational Subject: Selectivity Control, Green Synthesis, and Troubleshooting Audience: Chemical Development & Research Scientists
Core Directive: The "Mono" vs. "Bis" Dilemma
As researchers, the most common ticket we receive regarding the reaction between cyclohexanone and benzaldehyde is selectivity .
The Claisen-Schmidt condensation is a balancing act. The product you want, 2-benzylidenecyclohexanone (Mono) , is an
The Mechanistic Reality
To control this, you must understand the competing pathways. The Mono product is formed under kinetic control, while the Bis product is favored thermodynamically and by high reactant concentration.
Figure 1: Reaction pathway highlighting the risk of over-reaction to the Bis-product.
Optimized Protocols
We provide two distinct protocols based on your target outcome. Do not mix these methodologies.
Protocol A: High-Selectivity Synthesis (Target: Mono-Product)
Best for: Drug discovery scaffolds where the C6 position is needed for further functionalization.
The Logic: We use a liquid-phase reaction with controlled stoichiometry and slow addition . By keeping the benzaldehyde concentration low relative to the ketone, we statistically favor mono-substitution.
-
Reagents:
-
Cyclohexanone: 10.0 mmol (1.0 equiv)
-
Benzaldehyde: 10.0 mmol (1.0 equiv) — Do not use excess.
-
NaOH: 40% aq. solution (Catalytic amount)
-
Solvent: Ethanol (95%) or Methanol.
-
-
Procedure:
-
Step 1: Dissolve Cyclohexanone (1.0 equiv) in Ethanol.[1]
-
Step 2: Add the NaOH solution.
-
Step 3 (Critical): Add Benzaldehyde dropwise over 15–20 minutes at 0–5°C (Ice bath). Why? Low temperature and low instantaneous concentration of aldehyde prevent the second attack.
-
Step 4: Stir at room temperature for 1–2 hours. Monitor via TLC.
-
Step 5: Neutralize with dilute HCl and extract or filter the precipitate.
-
Protocol B: Green "Grindstone" Synthesis (Target: Bis-Product)
Best for: Creating symmetric pharmacophores or high-throughput library generation.
The Logic: Solvent-free conditions maximize concentration, driving the reaction to the thermodynamic limit (Bis) in minutes. This is a "Green Chemistry" approach validated by recent literature [1, 2].[2]
-
Reagents:
-
Procedure:
-
Step 1: Place solid NaOH and benzaldehyde in a mortar.[4]
-
Step 3: Grind vigorously with a pestle for 5–10 minutes. The mixture will turn into a yellow solid/paste.
-
Step 4: Wash the solid with water (to remove NaOH) and recrystallize from ethanol.
-
Yield Expectation: >95% Bis-product.
-
Troubleshooting Center & FAQs
Issue: "My product is oiling out and won't crystallize."
Diagnosis: This is the most frequent ticket. It occurs when the product separates as a supercooled liquid rather than a crystal lattice, often due to impurities or cooling too rapidly.[6]
Corrective Actions:
-
The "Seeding" Trick: Save a tiny crystal from a previous successful batch. Add it to the oil; this provides a nucleation site.
-
Solvent Switch: If using Ethanol/Water, the water content might be too high, pushing the product out as oil. Try recrystallizing from Skellysolve B (Hexanes) or Isopropanol [3].
-
Scratching: Use a glass rod to scratch the side of the flask at the air-liquid interface. The microscopic glass shards induce nucleation.
Issue: "I am getting a dark red/brown tar instead of yellow crystals."
Diagnosis: Polymerization.[7]
-
Cause 1: Base concentration too high.
-
Cause 2: Temperature runaway (exothermic reaction).
-
Cause 3: Cannizzaro Reaction (competing side reaction where benzaldehyde disproportionates).
Corrective Actions:
-
Reduce NaOH concentration to 4-10%.
-
Ensure the reaction is cooled (0°C) during the addition of the base.[5]
Issue: "How do I separate the Mono from the Bis if I get a mixture?"
Diagnosis: Incomplete selectivity. Solution: Column chromatography is effective, but recrystallization is preferred for scale.
-
Bis-product is significantly less soluble in Ethanol than the Mono-product.
-
Technique: Dissolve the mixture in hot Ethanol. Cool to room temperature. The Bis product will crystallize first. Filter it off. The filtrate contains the Mono product. Concentrate the filtrate and cool to 0°C to harvest the Mono.
Troubleshooting Logic Tree
Use this flow to diagnose your experimental failure mode.
Figure 2: Decision tree for rapid diagnosis of Claisen-Schmidt experimental failures.
Comparative Data: Solvent vs. Solvent-Free[4]
| Parameter | Conventional (Ethanol) | Green (Grinding) |
| Time | 1 - 3 Hours | 5 - 10 Minutes |
| Selectivity | Tunable (Mono or Bis) | Strongly favors Bis |
| Yield | 70 - 85% | 96 - 99% |
| Work-up | Extraction/Neutralization | Wash with water |
| Reference | BenchChem [4] | Rahman et al. [1] |
References
-
Rahman, A. F. M. M., et al.[4] "A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones." Molecules, vol. 17, no.[8] 1, 2012, pp. 571-583.[8] Link
-
Raston, C. L., & Scott, J. L. "Chemoselective, solvent-free aldol condensation reaction."[4] Green Chemistry, vol. 2, 2000, pp. 49–52.[4] Link
-
PrepChem.[6] "Synthesis of (E)-2-(benzylidene)cyclohexanone." PrepChem.com. Link
-
BenchChem. "Application Note: Synthesis of Mono-substituted Benzylidene Cyclohexanones via Claisen-Schmidt Condensation." BenchChem.com. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. benchchem.com [benchchem.com]
- 8. A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and α,α'-bis-(substituted-alkylidene)cycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of E/Z Isomers of 2-Benzylidenecyclohexanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis and separation of 2-benzylidenecyclohexanone isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the geometric (E/Z) isomers of this common α,β-unsaturated ketone. Here, we address specific experimental issues in a practical, question-and-answer format, grounding our advice in established scientific principles.
Section 1: Fundamentals & Isomer Stability
This section addresses foundational questions regarding the nature of this compound isomers. Understanding their inherent properties is the first step in developing a successful separation strategy.
FAQ 1: What are the (E) and (Z) isomers of this compound and why do they form?
Answer: this compound is an α,β-unsaturated ketone synthesized typically via an Aldol condensation reaction between benzaldehyde and cyclohexanone.[1][2] The isomers arise from the restricted rotation around the carbon-carbon double bond (C=C) of the benzylidene group. The Cahn-Ingold-Prelog priority rules are used to assign the configuration:
-
(E)-isomer (entgegen - opposite): The higher-priority groups on each carbon of the double bond are on opposite sides. In this case, the phenyl group and the carbonyl-containing part of the cyclohexene ring are on opposite sides.
-
(Z)-isomer (zusammen - together): The higher-priority groups are on the same side.
The formation of a mixture is possible, though the synthesis is often stereoselective towards the more stable isomer.
FAQ 2: Which isomer is more stable and why?
Answer: Generally, the (E)-isomer is thermodynamically more stable than the (Z)-isomer.[3] The reason is steric hindrance; in the (Z)-isomer, the bulky phenyl group and the cyclohexanone ring are on the same side of the double bond, leading to steric strain and raising the molecule's overall energy.[3] In the (E)-isomer, these groups are on opposite sides, resulting in a less strained, lower-energy configuration. Consequently, synthetic preparations typically yield the (E)-isomer as the major product.[1]
FAQ 3: Can the isomers interconvert during my experiment or in storage?
Answer: Yes, E/Z isomerization is a significant risk and a common source of experimental irreproducibility. While the (E)-isomer is stable in its solid, crystalline state, it can undergo reversible isomerization to the (Z)-form when in solution.[4] This process can be catalyzed by:
-
Light (Photoisomerization): Exposure to UV or even ambient laboratory light can provide the energy needed to overcome the rotational barrier of the double bond.[5][6]
-
Heat: Thermal energy can also promote interconversion.
-
Acid/Base Traces: Catalytic amounts of acid or base in your solvent or on your chromatography stationary phase can facilitate isomerization.
Expert Insight: Always work with freshly prepared solutions and protect them from light where possible. When developing a separation method, perform a stability check by spotting a solution of the purified E-isomer on a TLC plate, letting it sit for an hour, and then developing it to see if any of the Z-isomer has formed.
Section 2: Chromatographic Separation - Troubleshooting Guide
Chromatography is the most common method for separating E/Z isomers. However, their structural similarity makes this a non-trivial task. This section provides solutions to common problems.
Workflow for Isomer Separation & Analysis
Caption: General workflow for separating and identifying E/Z isomers.
FAQ 4: My isomers are co-eluting or have a very low ΔRf on TLC. How can I improve the separation?
Answer: This is the most common challenge. The subtle differences in polarity and shape between E/Z isomers require careful optimization of the chromatographic conditions. Here is a systematic troubleshooting guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution (Low ΔRf) | Incorrect Solvent Polarity: The eluent is either too polar (high Rf for both spots) or not polar enough (low Rf for both). | Systematic Solvent Screening: Use a less polar solvent system (e.g., increase the hexane:ethyl acetate ratio). Test a range of polarities (e.g., 95:5, 90:10, 85:15 Hex:EtOAc). The goal is to get the Rf of the lower spot to around 0.2-0.3 for optimal column separation.[7] |
| Wrong Solvent System: A simple binary mixture may not provide the necessary selectivity. | Introduce a Third Solvent: Add a small amount of a solvent with different properties. For example, in a hexane/ethyl acetate system, adding 1-2% dichloromethane or methanol can alter the selectivity and improve separation. | |
| Tailing or Broad Peaks | Sample Overloading: Too much sample applied to the TLC plate or column. | Load Less Sample: For column chromatography, ensure the sample is loaded in a minimal volume of solvent and does not exceed 1-5% of the silica gel mass. |
| Compound-Silica Interaction: The acidic nature of silica gel can cause unwanted interactions or on-column degradation.[7] | Deactivate Silica: Prepare a slurry of silica gel with your mobile phase containing 0.5-1% triethylamine (NEt₃) to neutralize acidic sites. This is particularly useful for sensitive compounds. | |
| Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause band broadening.[8] | Use a Weak Solvent: Dissolve your crude mixture in a minimal amount of a weak solvent (like hexane or the mobile phase itself) before loading it onto the column. | |
| No Separation on Silica | Isomers have nearly identical polarity. | Change Stationary Phase: Consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity.[7] For HPLC, a cholesterol-based column can provide shape-based selectivity suitable for geometric isomers.[9] |
Troubleshooting Flowchart for Poor Separation
Caption: A step-by-step guide to troubleshooting poor isomer separation.
FAQ 5: Which isomer elutes first from a normal-phase (silica gel) column?
Answer: The elution order depends on the relative polarity of the isomers. In many cases, the (E)-isomer is slightly less polar and will therefore elute first from a silica gel column. The (Z)-isomer, where the polar carbonyl group and the polarizable phenyl ring are in closer proximity, can exhibit a slightly larger net dipole moment, leading to stronger interactions with the polar silica surface and thus, later elution.
Authoritative Caveat: This is a general rule and not absolute. The "shape" of the molecule and its ability to interact with the stationary phase can sometimes reverse the expected elution order.[10] Therefore, you must analytically confirm the identity of each separated fraction using a technique like NMR spectroscopy.
Section 3: Isomer Identification & Characterization
Once separated, it is crucial to definitively assign the E and Z configurations. NMR spectroscopy is the most powerful tool for this purpose.
FAQ 6: How can I use ¹H NMR to distinguish between the (E) and (Z) isomers?
Answer: The key is to analyze the chemical shift of the vinylic proton (the H on the C=C double bond) and its coupling to other protons.
-
Chemical Shift of the Vinylic Proton (-C=CH-Ph): The spatial arrangement of the carbonyl group (C=O) has a strong anisotropic (space-dependent) magnetic effect.
-
In the (E)-isomer , the vinylic proton is cis to the carbonyl group. It lies in the deshielding cone of the C=O bond, causing its signal to appear further downfield (higher ppm value).
-
In the (Z)-isomer , the vinylic proton is trans to the carbonyl group and is therefore less affected by its deshielding cone, causing its signal to appear further upfield (lower ppm value) compared to the E-isomer.
-
-
Nuclear Overhauser Effect (NOE): A 2D NOESY experiment provides definitive proof. Irradiation of the vinylic proton in the (Z)-isomer should show a spatial correlation (an NOE cross-peak) to the protons on the adjacent carbon of the cyclohexanone ring. In the (E)-isomer , this proton will show an NOE to the ortho-protons of the phenyl ring.
| Proton | Expected ¹H NMR Shift (E)-Isomer | Expected ¹H NMR Shift (Z)-Isomer | Rationale for Difference |
| Vinylic (=CH) | ~7.3 - 7.5 ppm | ~6.5 - 6.8 ppm | Deshielding by the nearby carbonyl group in the (E) configuration.[11] |
| Phenyl (ortho) | ~7.2 - 7.4 ppm | ~7.2 - 7.4 ppm | May show slight differences, but the vinylic proton is the primary diagnostic signal. |
| Cyclohexanone (α-CH₂) | ~2.8 - 3.0 ppm | ~2.5 - 2.7 ppm | Proximity to the phenyl ring in the (Z)-isomer can cause shielding. |
Note: These are approximate chemical shift values and can vary based on the solvent and spectrometer.
Section 4: Experimental Protocols
Protocol 1: Separation of E/Z Isomers by Flash Column Chromatography
This protocol assumes TLC analysis has been performed and a suitable solvent system (e.g., 95:5 Hexane:Ethyl Acetate) providing good separation (ΔRf > 0.1) has been identified.
Materials:
-
Crude this compound mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass column, collection tubes, TLC plates
Procedure:
-
Column Packing (Slurry Method):
-
Add silica gel to a beaker (approx. 50-100 times the mass of your crude sample).
-
Add your chosen mobile phase (e.g., 95:5 Hex:EtOAc) to create a milky, free-flowing slurry.
-
Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to pack the silica bed evenly and remove air bubbles.
-
Open the stopcock to drain some solvent, ensuring the top of the silica bed does not run dry. Add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). This prevents band broadening.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Pressurize the column with gentle air pressure ("flash" chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by spotting fractions onto a TLC plate. Check every few fractions to track the elution of your compounds.
-
-
Analysis:
-
Combine the fractions that contain the pure, separated isomers (as determined by TLC).
-
Evaporate the solvent from the combined fractions under reduced pressure.
-
Obtain the mass of each purified isomer and characterize them by NMR to confirm their E/Z identity.
-
References
-
ResearchGate. (n.d.). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl...Link
-
Armstrong, D. W. (1984). Thin-layer chromatographic separation of optical, geometrical, and structural isomers. Analytical Chemistry, 56(12), 2140-2143. Link
-
House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. Link
-
PrepChem.com. (n.d.). Synthesis of (E)-2-(benzylidene)cyclohexanone. Link
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Link
-
BenchChem. (2025). Navigating the Separation of 1-Phenyl-1-butene Geometric Isomers by Gas Chromatography. Link
-
ResearchGate. (n.d.). ¹H-NMR spectrum of isomers 1-E,E, 1-E,Z, in CDCl3 and 1-Z,Z in acetone-d6. Link
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Link
-
Scribd. (n.d.). Synthesis of 2,6-Dibenzylidenecyclohexanone. Link
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PubChem. (n.d.). This compound. Link
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HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Link
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Sepserv.de. (n.d.). HPLC Troubleshooting Guide. Link
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Molbase. (2025). (2E)-2-benzylidenecyclohexanone. Link
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Scribd. (n.d.). HPLC Column Troubleshooting Guide. Link
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ResearchGate. (2025). (E)-2-Benzylidenebenzocyclanones: part XIII—(E)/(Z)-Isomerization of some cyclic chalcone analogues. Link
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CymitQuimica. (n.d.). CAS 5682-83-7: this compound. Link
-
ResearchGate. (2017). SYNTHESIS OF 2,6- DIBENZYLIDENECYCLOHEXANONE AND E-7- BENZYLIDENE-3-PHENYL-3,3a,4,5,6,7- HEXAHYDRO-2H-INDAZOLE. Link
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Link
-
NISCAIR. (n.d.). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Link
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SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts. Link
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ResearchGate. (2016). How to separate E and Z isomers?. Link
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Link
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ResearchGate. (2025). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. Link
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Research Square. (2023). Synthesis, characterization, E/Z-isomerization, DFT, optical and 1BNA docking of new Schiff base derived from naphthalene-2-sulf. Link
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Link
-
Royal Society of Chemistry. (2020). Solvent-controlled E/Z isomerization vs. [2 + 2] photocycloaddition mediated by supramolecular polymerization. Link
-
Google Patents. (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. Link
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PSIBERG. (2022). E and Z Alkenes: Priority Rules, Stability, and Examples. Link
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Managing side reactions in the synthesis of 2-Benzylidenecyclohexanone derivatives
Prepared by the Gemini Application Science Team
Welcome to the technical support center for the synthesis of 2-benzylidenecyclohexanone and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Claisen-Schmidt (crossed aldol) condensation to prepare these valuable intermediates. Here, we address common challenges, particularly the management of side reactions, to help you optimize your reaction outcomes, improve yield, and ensure product purity.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We delve into the mechanistic origins of common side products and provide validated protocols to mitigate their formation.
Problem 1: Low Yield of Target Product with a Major High-Molecular-Weight Impurity
Question: My reaction is producing a significant amount of a byproduct that is roughly double the mass of my expected product, leading to a low yield of this compound. What is this side reaction, and how can I prevent it?
Answer: This is a classic case of a subsequent Michael addition (or 1,4-conjugate addition). In this side reaction, an enolate ion (generated from the starting cyclohexanone) acts as a nucleophile and attacks the β-carbon of the already-formed α,β-unsaturated ketone product (this compound). This forms a 1,5-dicarbonyl compound, often referred to as a Michael adduct.[1]
Several factors can promote this undesired reaction:
-
High Base Concentration: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) increase the equilibrium concentration of the cyclohexanone enolate, making it more available to act as a Michael donor.[1]
-
Excess Ketone: Using a stoichiometric excess of cyclohexanone increases the probability of the enolate attacking the product.[1]
-
Elevated Temperature & Prolonged Reaction Time: Higher temperatures provide the activation energy for the Michael addition, and longer reaction times increase the opportunity for this subsequent reaction to occur after the initial condensation is complete.[1]
Visualizing the Michael Addition Side Reaction
Caption: Mechanism of Michael Addition Side Reaction.
Troubleshooting Protocol: Minimizing Michael Adduct Formation
This protocol is designed to favor the initial Claisen-Schmidt condensation while suppressing the subsequent Michael addition.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzaldehyde derivative (1.0 equivalent) and cyclohexanone (1.0 - 1.1 equivalents) in ethanol (95%).
-
Temperature Control: Cool the reaction mixture to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical to reduce the rate of the Michael addition.[1]
-
Controlled Base Addition: Prepare a 10% aqueous solution of NaOH. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature does not rise above 10 °C.[1] Slow addition keeps the instantaneous concentration of the enolate low.
-
Reaction Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Do not let the reaction run for an extended period after the starting materials are consumed.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and neutralize with dilute hydrochloric acid (HCl) to precipitate the crude product.
-
Purification: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol to obtain the pure this compound derivative.[2]
Problem 2: Significant Formation of a Cyclohexanone Dimer
Question: My TLC analysis shows a significant byproduct with a polarity similar to my starting material, which I've identified as 2-(cyclohexylidene)cyclohexan-1-one. Why is this forming?
Answer: You are observing the self-condensation of cyclohexanone . This is a competing aldol condensation reaction where the enolate of one cyclohexanone molecule attacks the carbonyl carbon of another cyclohexanone molecule.[3][4] This side reaction is particularly favored under conditions that allow for a high concentration of the cyclohexanone enolate to build up before it has a chance to react with the intended electrophile, benzaldehyde.
The key factors influencing this side reaction are:
-
Order of Reagent Addition: Adding the base to the cyclohexanone before adding the benzaldehyde allows the enolate to form and dimerize.
-
Reaction Temperature: Higher temperatures can increase the rate of self-condensation.
Visualizing the Self-Condensation Side Reaction
Caption: Mechanism of Cyclohexanone Self-Condensation.
Troubleshooting Protocol: Suppressing Self-Condensation
The most effective way to prevent this side reaction is to control the order of addition, ensuring the benzaldehyde is always present in excess relative to the enolate.
-
Setup: In a round-bottom flask, dissolve the benzaldehyde derivative (1.0 equivalent) in ethanol. Add the aqueous base solution (e.g., 10% NaOH) to this mixture.
-
Controlled Ketone Addition: Place the cyclohexanone (1.0 equivalent) in a dropping funnel. Add the cyclohexanone solution dropwise to the stirred aldehyde/base mixture over 30-45 minutes at room temperature or below. This ensures that any enolate formed reacts quickly with the readily available benzaldehyde.[5]
-
Reaction Monitoring & Work-up: Monitor the reaction by TLC. Once complete, follow the standard work-up and purification procedures as described in the previous section.
Problem 3: Presence of Benzoic Acid and Benzyl Alcohol in Crude Product
Question: After my reaction, I've isolated byproducts that I've identified as benzoic acid and benzyl alcohol, and my benzaldehyde seems to have been consumed. What happened?
Answer: This indicates that a Cannizzaro reaction has occurred. This is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like benzaldehyde) to yield a primary alcohol and a carboxylic acid.[5] This side reaction becomes significant under conditions of high base concentration and when the rate of the desired Claisen-Schmidt condensation is slow.
Troubleshooting Protocol: Avoiding the Cannizzaro Reaction
-
Base Concentration: Avoid using highly concentrated bases. A 10-20% aqueous NaOH or KOH solution is generally sufficient. Using the base catalytically rather than in large excess can also help.[5]
-
Temperature: Keep the reaction temperature low. The Cannizzaro reaction typically has a higher activation energy than the aldol condensation.
-
Purity of Aldehyde: Ensure your benzaldehyde is free of benzoic acid, as the presence of acid can neutralize the base, slowing the desired reaction and allowing the Cannizzaro reaction to compete more effectively.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A1: Ethanol is the most common and effective solvent. It readily dissolves the reactants and the sodium hydroxide catalyst, creating a homogeneous reaction mixture. For certain substrates, other polar protic solvents can be used.
Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most convenient method.[5][6] Use a non-polar solvent system, such as hexane:ethyl acetate (e.g., 4:1 or 9:1 v/v). The product, this compound, is significantly less polar than the benzaldehyde and cyclohexanone starting materials and will have a higher Rf value.
Q3: My product is an oil, but the literature reports a solid. What should I do? A3: Oiling out is a common issue. First, ensure the reaction has gone to completion and that the oil is not unreacted starting material. If it is the product, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding the oil with a small crystal of authentic product can also be effective.[7] If these methods fail, purify the oil via column chromatography. The pure fractions may crystallize upon solvent removal.
Data Summary Table
The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical conditions found in the literature for the synthesis of this compound.
| Catalyst (Base) | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 50% NaOH (aq) | Water | 98 (Reflux) | 3 | 33 | [7] |
| 10% NaOH (aq) | Ethanol | Room Temp | 2-3 | High | [6] |
| Solid NaOH | Solvent-free | Room Temp | 0.17 (10 min) | >90 | [8] |
References
-
Study.com. (n.d.). Can 2-methylcyclohexanone undergo a self-condensation reaction in the presence of an appropriate base? Retrieved from Homework.Study.com. [Link]
-
PrepChem. (2023). Synthesis of (E)-2-(benzylidene)cyclohexanone. Retrieved from PrepChem.com. [Link]
-
Pearson. (n.d.). Propose a mechanism for the aldol condensation of cyclohexanone. Retrieved from Pearson+. [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from PraxiLabs. [Link]
-
Feng, J., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Royal Society Open Science. [Link]
-
Chemistry Notes. (2022). Claisen Condensation: Mechanism and Application. Retrieved from Chemistry Notes. [Link]
-
ResearchGate. (2017). SYNTHESIS OF 2,6- DIBENZYLIDENECYCLOHEXANONE AND E-7- BENZYLIDENE-3-PHENYL-3,3a,4,5,6,7- HEXAHYDRO-2H-INDAZOLE. Retrieved from ResearchGate. [Link]
-
YouTube. (2024). ALDOL condensation of CYCLOHEXANONE. Retrieved from YouTube. [Link]
-
ResearchGate. (n.d.). Self-condensation of cyclohexanone. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2023). How can I block michael acceptor group from reacting with nitrogen during synthesis?. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from Master Organic Chemistry. [Link]
-
The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from The Royal Society of Chemistry. [Link]
-
MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from MDPI. [Link]
-
SlideShare. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Retrieved from SlideShare. [Link]
-
Scribd. (n.d.). Synthesis of 2,6-Dibenzylidenecyclohexanone. Retrieved from Scribd. [Link]
-
ResearchGate. (n.d.). Synthesis of (2E,6E)2,6-bis(4-amino benzylidene)cyclohexanone (BABC). Retrieved from ResearchGate. [Link]
-
LookChem. (2025). (2E)-2-benzylidenecyclohexanone. Retrieved from LookChem. [Link]
-
PubMed. (2016). Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water. Chirality. [Link]
-
MDPI. (n.d.). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols. Retrieved from MDPI. [Link]
-
Organic Syntheses. (n.d.). α,β-DEHYDROGENATION OF β-DICARBONYL COMPOUNDS BY SELENOXIDE ELIMINATION. Retrieved from Organic Syntheses. [Link]
-
Royal Society of Chemistry. (n.d.). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Retrieved from Royal Society of Chemistry. [Link]
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Validation & Comparative
Comparative Reactivity Guide: 2-Benzylidenecyclohexanone vs. 2-Benzylidenecyclopentanone
[1]
Executive Summary
The reactivity difference between This compound (6-membered) and 2-benzylidenecyclopentanone (5-membered) is governed primarily by ring strain and conformational flexibility in the transition state.[1]
-
This compound typically exhibits higher thermodynamic stability and greater reactivity in Michael additions. The six-membered ring can adopt a half-chair conformation that accommodates the change from sp² to sp³ hybridization during nucleophilic attack with minimal torsional strain.
-
2-Benzylidenecyclopentanone is more rigid.[2] The transition to an sp³ enolate intermediate increases torsional strain (Pitzer strain), often making Michael additions slower or more reversible (retro-Michael prone). However, its planar structure enhances
-conjugation, altering its photochemical properties and UV-Vis profile.
Structural & Electronic Analysis
Conformational Landscape
The core differentiator is the ability of the cycloalkanone ring to accommodate the exocyclic double bond and the subsequent enolate intermediate.[1]
| Feature | 2-Benzylidenecyclopentanone (5-Ring) | This compound (6-Ring) |
| Ring Conformation | Envelope / Twisted Envelope | Distorted Half-Chair |
| Planarity | Highly planar enone system; maximizes | Non-planar; the enone system is slightly twisted (torsion angle ~10-25°). |
| Strain (Ground State) | Moderate angle strain; significant torsional strain (eclipsing interactions). | Low strain; flexible chair-like motifs minimize eclipsing.[1] |
| Strain (Transition State) | High. Nucleophilic attack forces the ring into a highly puckered, strained state. | Low. The ring easily accommodates the sp³ center by shifting conformation. |
Electronic Properties (UV-Vis)
Due to the planarity of the five-membered ring, 2-benzylidenecyclopentanone often shows a bathochromic shift (red shift) compared to the cyclohexanone analog, indicating more effective orbital overlap between the phenyl ring and the carbonyl group.
-
5-Ring
: ~295–305 nm (Stronger conjugation) -
6-Ring
: ~285–290 nm (Twisted conjugation)
Reactivity Profile: Michael Addition Kinetics
The Michael addition of soft nucleophiles (e.g., thiols, malonates) is the standard benchmark for assessing the electrophilicity of these
Theoretical Kinetic Prediction
Hypothesis: The 6-membered ring is more reactive toward nucleophiles.[1]
Mechanistic Driver: When a nucleophile attacks the
-
In the 6-membered ring , this re-hybridization relaxes the system into a stable chair enolate.
-
In the 5-membered ring , the sp³ center forces the ring into a more strained puckered conformation.[1] This increases the activation energy (
) for the forward reaction and destabilizes the intermediate, increasing the rate of the reverse reaction (retro-Michael).
Experimental Evidence (Thiol Reactivity)
Studies comparing fused analogs (Indanones vs. Tetralones) and non-fused cycloalkanones confirm this trend.
-
Reaction: Thia-Michael addition of Glutathione (GSH) or N-Acetylcysteine (NAC).[3][4]
-
Observation: The 6-membered analogs (Tetralones/Cyclohexanones) typically show higher conversion rates and more stable adducts. The 5-membered analogs often reach equilibrium faster but with lower overall conversion due to rapid reversibility.
Diagram: Comparative Reaction Coordinate
Caption: Reaction coordinate comparison showing the higher activation barrier and instability of the 5-membered ring intermediate due to torsional strain.
Synthetic Protocols
Synthesis: Claisen-Schmidt Condensation
Both compounds are synthesized via base-catalyzed aldol condensation. The 6-membered ring synthesis is generally more robust, while the 5-membered ring requires careful temperature control to prevent polymerization or bis-condensation (2,5-dibenzylidene formation).
Reagents:
-
Benzaldehyde (1.0 eq)
-
Cyclohexanone OR Cyclopentanone (1.0 eq for mono, 0.5 eq for bis)[5]
-
NaOH (40% aq) or KOH
-
Ethanol (95%)
Step-by-Step Protocol (Mono-benzylidene):
-
Preparation: Dissolve 10 mmol of ketone and 10 mmol of benzaldehyde in 20 mL of ethanol in a round-bottom flask.
-
Catalysis: Add 5 mL of 10% NaOH dropwise while stirring at 0–5°C (ice bath). Note: Low temperature is critical for cyclopentanone to avoid rapid bis-condensation.
-
Reaction: Stir at room temperature for:
-
Cyclohexanone: 2–4 hours (Precipitate forms slowly).
-
Cyclopentanone: 1–2 hours (Reacts faster in condensation step due to planarity).
-
-
Workup: Neutralize with dilute HCl. Filter the solid precipitate.[6][7]
-
Purification: Recrystallize from ethanol/water (9:1).
Kinetic Assay: Thiol Reactivity (Michael Addition)
This protocol validates the reactivity difference using UV-Vis spectrophotometry.
Materials:
-
Phosphate buffer (pH 7.4, 50 mM)
-
L-Cysteine or Glutathione (10 mM stock)
-
Enone substrate (100 µM in DMSO)
Workflow:
-
Blanking: Set up UV-Vis spectrophotometer at the
of the enone (290 nm or 300 nm). -
Initiation: Mix 2.9 mL buffer + 50 µL Enone stock. Record baseline.
-
Addition: Add 50 µL Thiol stock. Invert rapidly.
-
Monitoring: Measure absorbance decay every 10 seconds for 30 minutes.
-
Analysis: Plot
vs. time to determine pseudo-first-order rate constants ( ).
Biological & Application Implications[7][8]
Cytotoxicity & Drug Design
-
Cyclohexanone Derivatives: Often exhibit higher cytotoxicity (lower IC50) against cancer lines (e.g., Molt 4/C8). This correlates with their ability to form stable covalent bonds with cellular thiols (cysteine residues in proteins/GSH), leading to irreversible cellular stress.
-
Cyclopentanone Derivatives: While they react initially, the reversibility of the Michael addition means they may "fall off" the target protein, potentially leading to lower potency but also lower off-target toxicity.
Photochemistry
-
5-Ring: Due to planarity, these derivatives are excellent candidates for [2+2] photocycloaddition in the solid state if crystal packing permits. They are often used as photoinitiators.
-
6-Ring: The twisted conformation can quench excited states non-radiatively, making them less efficient for certain photochemical applications unless constrained.
References
-
BenchChem. (2025).[7] Synthesis of Mono-substituted Benzylidene Cyclohexanones via Claisen-Schmidt Condensation. Link
-
Mirek, J., & Milart, P. (1986).[2] Differences between the Reaction of 2-Benzylidenecyclopentanone with Malononitrile and the Reaction of Cyclopentylidenemalononitrile with Aromatic Aldehydes. Z. Naturforsch. Link
-
Dhar, D. N. (1981).[5][8] The Chemistry of Chalcones and Related Compounds. Wiley.
-
MDPI Molecules. (2024). (E)-2-Benzylidenecyclanones: Part XX—Reaction of Cyclic Chalcone Analogs with Cellular Thiols. Link
-
National Institutes of Health (PMC). (2022). Structure–Property Relationships of Dibenzylidenecyclohexanones. Link
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A Comparative Guide to Catalytic Systems for 2-Benzylidenecyclohexanone Synthesis
Introduction
2-Benzylidenecyclohexanone, an α,β-unsaturated ketone, is a vital scaffold in organic synthesis. As a member of the chalcone family, it serves as a crucial intermediate in the manufacturing of various pharmaceuticals, natural products, and specialty chemicals.[1] These compounds are recognized for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1] The most prevalent and efficient route to synthesize these molecules is the Claisen-Schmidt condensation, an aldol condensation reaction between an aldehyde lacking α-hydrogens (like benzaldehyde) and a ketone (cyclohexanone).[1][2]
The success of this condensation hinges on the choice of catalyst. The catalytic system not only dictates the reaction rate but also influences the product yield, selectivity, and overall environmental footprint of the process. This guide provides a comparative analysis of various catalytic systems—from traditional homogeneous acids and bases to advanced heterogeneous catalysts—supported by experimental data. Our objective is to equip researchers, chemists, and drug development professionals with the insights needed to select the most appropriate catalyst for their specific synthetic goals, balancing efficiency, cost, and sustainability.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a critical decision in the synthesis of this compound. The primary options fall into two broad categories: homogeneous and heterogeneous systems, each with distinct mechanisms and practical considerations.
Homogeneous Base Catalysts (e.g., NaOH, KOH)
Homogeneous bases are the most traditional and widely used catalysts for the Claisen-Schmidt condensation due to their high efficiency and low cost.
Mechanism and Rationale: The reaction under basic conditions proceeds via a well-understood three-step mechanism.[1] A hydroxide ion (from NaOH or KOH) first abstracts an acidic α-hydrogen from cyclohexanone, forming a highly nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated to form a β-hydroxy ketone, which readily undergoes base-catalyzed dehydration to yield the stable, conjugated this compound product.[1] The driving force for the final dehydration step is the formation of an extended conjugated system, which imparts significant thermodynamic stability.
Caption: Experimental workflow for base-catalyzed synthesis.
Procedure:
-
Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve 10.0 mmol of benzaldehyde and 10.0 mmol of cyclohexanone in 20 mL of 95% ethanol. Stir the mixture at room temperature until a homogeneous solution is formed. [1]2. Catalyst Solution: Separately, prepare a sodium hydroxide solution by dissolving 20.0 mmol (0.80 g) of NaOH in 10 mL of deionized water. Allow this solution to cool to room temperature. [1]3. Reaction Initiation: Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds over 10-15 minutes. A color change to yellow and a slight increase in temperature will likely be observed.
-
Reaction: Continue to stir the mixture vigorously at room temperature for 2-3 hours. The formation of a yellow precipitate indicates product formation. The reaction's progress can be monitored using Thin Layer Chromatography (TLC). [1]5. Product Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the crude product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with 20-30 mL of cold deionized water until the filtrate is neutral (pH ≈ 7). A final wash with a small amount of cold ethanol can help remove colored impurities. [1]7. Drying: Allow the product to air dry on the filter paper or dry it in a vacuum oven at a low temperature to obtain the final crystalline product.
Conclusion and Future Outlook
The synthesis of this compound via the Claisen-Schmidt condensation is a robust and versatile reaction, with the choice of catalyst being the most critical variable.
-
For Speed and Yield: Homogeneous base catalysts, particularly NaOH under solvent-free conditions, remain the benchmark for achieving high yields rapidly and cost-effectively. [3][4]They are ideal for large-scale production where downstream purification and waste management are well-established.
-
For Greener Processes: Heterogeneous catalysts, such as mixed metal oxides derived from LDHs, offer a compelling alternative. [2][5]Their key advantages of easy separation and reusability align with the principles of green chemistry. While they may sometimes exhibit lower activity or different selectivity profiles, ongoing research is focused on designing highly active and selective solid catalysts that can operate under mild conditions. [6]* For Substrate-Specific Needs: Homogeneous acid catalysts provide a viable option for base-sensitive substrates, especially when coupled with energy sources like microwaves to accelerate the reaction. [7] Ultimately, the optimal catalyst is context-dependent. For academic research and rapid screening, the simplicity and effectiveness of NaOH are hard to overlook. For industrial applications and a focus on sustainable manufacturing, the future clearly lies in the development and optimization of robust, recyclable heterogeneous catalytic systems.
References
-
New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. (n.d.). MDPI. [Link]
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). MDPI. [Link]
-
Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product. (n.d.). MDPI. [Link]
-
Synthesis of (E)-2-(benzylidene)cyclohexanone. (n.d.). PrepChem.com. [Link]
-
Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product. (2024). ResearchGate. [Link]
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). PMC. [Link]
-
SYNTHESIS OF 2,6- DIBENZYLIDENECYCLOHEXANONE AND E-7- BENZYLIDENE-3-PHENYL-3,3a,4,5,6,7- HEXAHYDRO-2H-INDAZOLE. (n.d.). ResearchGate. [Link]
-
Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (2021). ChemRxiv. [Link]
-
Novel synthesis of substituted benzylidenecyclohexanone by microwave assisted organic synthesis. (2017). AIP Publishing. [Link]
-
(PDF) Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone. (2025). ResearchGate. [Link]
-
Provide a detailed, stepwise mechanism for the acid-catalyzed condensation reaction between cyclohexanone and H2NOH. (n.d.). Homework.Study.com. [Link]
-
Heterogeneous Catalysts for Selective Chemical Processes. (2021). Instituto de Catálisis y Petroleoquímica. [Link]
-
Heterogeneous Catalysts for Petrochemical Synthesis and Oil Refining, 2nd Edition. (n.d.). MDPI. [Link]
-
Green and sustainable catalyst-free synthesis of 2-benzylidene-indan-1,3-dione derivatives using concentrated solar radiation in polyethylene glycol. (n.d.). RSC Publishing. [Link]
-
Activated Carbon Modifications for Heterogeneous Fenton-Like Catalysis. (n.d.). PubMed - NIH. [Link]
-
Novel synthesis of substituted benzylidenecyclohexanone by microwave assisted organic synthesis. (2025). ResearchGate. [Link]
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- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Heterogeneous Catalysts for Petrochemical Synthesis and Oil Refining, 2nd Edition [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
Spectroscopic Characterization Guide: 2-Benzylidenecyclohexanone vs. 2-Benzylcyclohexanone
Executive Summary
This guide provides a technical comparison between 2-Benzylidenecyclohexanone (2-BCH) and its saturated analog, 2-Benzylcyclohexanone . The primary distinction lies in the electronic environment: 2-BCH possesses an
For researchers in drug development—particularly those synthesizing chalcone derivatives or monitoring hydrogenation reactions—distinguishing these two species is critical. This guide details the specific spectroscopic shifts (IR, NMR, UV-Vis) that serve as definitive checkpoints for reaction progress.
Structural & Mechanistic Context
The spectroscopic differences detailed below are driven by electronic delocalization .
-
This compound (Conjugated): The
-electron system extends from the phenyl ring through the alkene double bond to the carbonyl oxygen. This delocalization reduces the double-bond character of the carbonyl ( ), weakening the bond and lowering its vibrational frequency. -
2-Benzylcyclohexanone (Saturated): Catalytic hydrogenation removes the alkene bridge. The carbonyl group becomes electronically isolated from the phenyl ring. The
bond regains its full double-bond character, resulting in higher energy vibrational modes and distinct magnetic environments for adjacent protons.
Comparative Spectroscopic Analysis
The following table summarizes the diagnostic signals required to differentiate the two compounds.
Data Summary Table
| Feature | This compound (Conjugated) | 2-Benzylcyclohexanone (Saturated) | Mechanistic Cause of Shift |
| IR: C=O[1] Stretch | 1685 – 1690 cm⁻¹ | ~1715 cm⁻¹ | Conjugation lowers the force constant of the C=O bond in 2-BCH. |
| IR: C=C Stretch | ~1600 – 1620 cm⁻¹ (Distinct) | Absent | Removal of the alkene bridge during hydrogenation. |
| ¹H NMR: Vinylic H | Absent | The olefinic proton is replaced by aliphatic protons. | |
| ¹H NMR: Benzylic H | N/A (Part of alkene system) | Multiplets ( | Appearance of |
| UV-Vis ( | 280 – 290 nm (Strong) | < 260 nm (Weak/Benzenoid) | Loss of |
Detailed Analysis
A. Infrared (IR) Spectroscopy
IR is the most rapid method for monitoring the hydrogenation reaction.
-
The "Red Shift" in 2-BCH: The conjugation in 2-BCH introduces single-bond character to the carbonyl, shifting the absorption to a lower wavenumber (1685 cm⁻¹).
-
The "Blue Shift" upon Saturation: As the reaction proceeds to 2-benzylcyclohexanone, the conjugation is broken. The carbonyl peak will shift upward to ~1715 cm⁻¹, characteristic of a standard six-membered cyclic ketone.
-
Protocol Tip: Watch for the disappearance of the C=C stretch (~1610 cm⁻¹) as a secondary confirmation of full reduction.
B. Nuclear Magnetic Resonance (¹H NMR)
NMR provides the most definitive structural proof.
-
The Diagnostic Vinylic Proton: In 2-BCH, the proton on the double bond (C=CH-Ph) is highly deshielded due to the anisotropy of the aromatic ring and the carbonyl group. It typically appears downfield (7.3–7.5 ppm).
-
Verification of Saturation: The complete disappearance of this downfield signal confirms the reduction. It is replaced by complex multiplets in the upfield region (1.5–3.0 ppm) corresponding to the new methylene (
) and methine ( ) protons formed at the bridge.
C. UV-Vis Spectroscopy[2][3]
-
Electronic Transitions: 2-BCH exhibits a strong absorption band (
~290 nm) due to the extensive conjugated system ( ). -
Reaction Monitoring: The saturated analog is transparent in this region (absorbing mainly below 260 nm due to the isolated benzene ring). A drastic decrease in absorbance at 290 nm is a quantitative marker for the consumption of the starting material.
Experimental Protocols
A. Synthesis of this compound (Aldol Condensation)
This protocol utilizes a base-catalyzed Cross-Aldol Condensation.
-
Reagent Prep: In a 250 mL Erlenmeyer flask, dissolve Sodium Hydroxide (NaOH) (0.025 mol, ~1.0 g) in Water (10 mL) and Ethanol (8 mL).
-
Addition: Cool the solution to ~10°C. Add Benzaldehyde (0.025 mol, 2.65 g) and Cyclohexanone (0.025 mol, 2.45 g) sequentially while stirring.
-
Reaction: Stir the mixture vigorously at room temperature for 30–60 minutes. A yellow precipitate (the conjugated enone) will form.
-
Work-up: Filter the solid under vacuum. Wash with cold water to remove excess base.
-
Purification: Recrystallize from ethanol to yield yellow crystals (mp: 53–55°C).
B. Catalytic Hydrogenation to 2-Benzylcyclohexanone
This protocol reduces the alkene while preserving the ketone.
-
Setup: Dissolve This compound (1.0 g) in Ethyl Acetate or Ethanol (20 mL) in a hydrogenation flask.
-
Catalyst: Add 10% Pd/C (Palladium on Carbon) (approx. 5-10 wt% of substrate mass). Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Connect to a hydrogen balloon or low-pressure hydrogenator (1 atm). Stir vigorously at room temperature.
-
Monitoring: Monitor via TLC or IR every 30 minutes. The reaction is complete when the yellow color fades and the IR carbonyl peak shifts to 1715 cm⁻¹.
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Evaporate the solvent to obtain the saturated ketone (colorless oil/solid).
Reaction & Analysis Workflow
The following diagram illustrates the synthesis pathway and the critical spectroscopic decision nodes.
Figure 1: Synthetic pathway from precursors to the saturated analog, highlighting critical spectroscopic checkpoints.
References
-
National Institute of Standards and Technology (NIST). 2-Benzylcyclohexanone Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6] Link
-
PubChem. this compound Compound Summary. National Library of Medicine. Link
-
SpectraBase. 1H NMR Chemical Shifts: this compound. John Wiley & Sons.[3][7] Link
-
Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. (Detailed discussion on conjugation effects on C=O stretching frequencies). Link
-
PrepChem. Synthesis of (E)-2-(benzylidene)cyclohexanone. (Detailed Aldol protocol). Link
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. 2-Benzylcyclohexane-1,3-dione | C13H14O2 | CID 608740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C13H14O | CID 98926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 2-Benzylcyclohexanone [webbook.nist.gov]
- 7. 2-Benzylcyclohexan-1-one | C13H16O | CID 98945 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of 2-Benzylidenecyclohexanone Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, a thorough understanding of reaction kinetics is paramount. For reactions involving 2-benzylidenecyclohexanone, a prominent member of the chalcone family, kinetic analysis provides invaluable insights into reaction mechanisms, facilitates optimization of reaction conditions, and ensures process safety and efficiency. This guide offers a comparative analysis of the three principal analytical techniques employed for the kinetic study of this compound reactions: Ultraviolet-Visible (UV-Vis) Spectrophotometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
The Chemistry of this compound: A Kinetic Perspective
This compound, an α,β-unsaturated ketone, is synthesized via the Claisen-Schmidt condensation of cyclohexanone and benzaldehyde.[1] Its conjugated system, comprising a carbonyl group and a carbon-carbon double bond, makes it susceptible to nucleophilic attack, most notably through Michael addition.[2] The kinetics of both its formation and subsequent reactions are of significant interest.
The base-catalyzed Claisen-Schmidt condensation proceeds through the formation of an enolate from cyclohexanone, which then attacks the benzaldehyde carbonyl group. Subsequent dehydration yields the this compound product. The Michael addition involves the 1,4-conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system. Understanding the rates of these reactions is crucial for controlling product formation and minimizing side reactions.
Comparative Analysis of Kinetic Methodologies
The choice of analytical technique for kinetic monitoring is a critical experimental decision, with each method offering a unique set of advantages and limitations.
| Feature | UV-Vis Spectrophotometry | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the change in absorbance of light by the chromophoric this compound. | Monitors the change in the chemical environment of specific nuclei (e.g., ¹H) over time. | Physically separates reaction components and quantifies their concentration. |
| Temporal Resolution | Excellent (sub-second) | Good (seconds to minutes) | Fair (minutes) |
| Structural Information | Minimal; provides information on the concentration of the conjugated system. | Rich; provides detailed structural information on reactants, intermediates, and products.[3] | Limited to retention time and UV-vis spectrum of separated components. |
| Sensitivity | High | Moderate | High |
| Selectivity | Moderate; susceptible to interference from other absorbing species. | High; provides distinct signals for different molecules. | Excellent; baseline separation of components provides high selectivity. |
| Cost & Complexity | Low cost, simple operation. | High initial cost, requires specialized expertise. | Moderate cost and complexity. |
| In-situ Monitoring | Readily adaptable for in-situ monitoring. | Ideal for in-situ, non-invasive monitoring.[2] | Can be configured for online monitoring, but often involves sample extraction.[4] |
In-Depth Experimental Protocols
UV-Vis Spectrophotometry: Monitoring the Michael Addition of a Thiol to this compound
This method is well-suited for monitoring the disappearance of the highly conjugated this compound.
Experimental Workflow:
Caption: Workflow for UV-Vis kinetic analysis.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Prepare a stock solution of the thiol nucleophile (e.g., thiophenol) in the same solvent.
-
Prepare a buffer solution to maintain a constant pH.
-
-
Instrumentation Setup:
-
Set the UV-Vis spectrophotometer to monitor the wavelength of maximum absorbance (λmax) of this compound, typically in the range of 340-390 nm.[3]
-
Blank the instrument with the reaction solvent and buffer.
-
-
Kinetic Run:
-
In a quartz cuvette, add the solvent, buffer, and the this compound stock solution.
-
Initiate the reaction by adding the thiol stock solution and start the time-course measurement immediately.
-
Record the absorbance at the chosen wavelength at regular time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Assuming pseudo-first-order conditions (with the thiol in large excess), the natural logarithm of the absorbance can be plotted against time to obtain the pseudo-first-order rate constant (k') from the slope of the resulting straight line.
-
The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the thiol.
-
In-situ NMR Spectroscopy: Monitoring the Claisen-Schmidt Condensation
NMR spectroscopy provides a powerful tool for monitoring the simultaneous consumption of reactants and formation of products, offering deep mechanistic insights.[3]
Experimental Workflow:
Caption: Workflow for in-situ NMR kinetic analysis.
Protocol:
-
Sample Preparation:
-
In an NMR tube, dissolve cyclohexanone and an internal standard (e.g., TMS or a high-boiling point, non-reactive solvent) in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Prepare a separate solution of benzaldehyde and the base catalyst (e.g., NaOD in D2O) in the same deuterated solvent.
-
-
NMR Spectrometer Setup:
-
Lock and shim the spectrometer on the sample.
-
Set up a series of ¹H NMR acquisitions (an arrayed experiment) with a defined time interval between each scan. The number of scans per spectrum should be minimized to ensure good temporal resolution.[2]
-
-
Reaction Initiation and Monitoring:
-
Inject the benzaldehyde and catalyst solution into the NMR tube, mix quickly, and immediately start the pre-programmed series of acquisitions.
-
Monitor the reaction by observing the decrease in the integrals of the reactant peaks (e.g., the aldehydic proton of benzaldehyde) and the increase in the integrals of the product peaks (e.g., the vinylic protons of this compound).
-
-
Data Analysis:
-
Integrate the characteristic peaks of the reactants and products in each spectrum.
-
Normalize the integrals to the internal standard.
-
Plot the concentrations of reactants and products as a function of time to determine the reaction rate and order.
-
High-Performance Liquid Chromatography (HPLC): A Quantitative Approach
HPLC offers excellent separation and quantification capabilities, making it a robust method for kinetic analysis, especially for complex reaction mixtures.
Experimental Workflow:
Caption: Workflow for HPLC-based kinetic analysis.
Protocol:
-
Method Development:
-
Develop a reverse-phase HPLC method capable of separating this compound, the nucleophile, and the resulting product. A C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Determine the retention times and response factors for each component by injecting standard solutions of known concentrations.
-
-
Reaction Setup:
-
In a thermostated reaction vessel, combine the reactants at the desired concentrations.
-
-
Sampling and Quenching:
-
At specific time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid to neutralize a base catalyst).
-
-
HPLC Analysis:
-
Inject the quenched sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas of the reactants and products.
-
-
Data Analysis:
-
Using the pre-determined response factors, convert the peak areas to concentrations.
-
Plot the concentration of each species as a function of time to determine the reaction kinetics.
-
Conclusion: Selecting the Optimal Technique
The selection of the most appropriate technique for the kinetic analysis of this compound reactions is contingent upon the specific experimental objectives and available resources.
-
UV-Vis spectrophotometry is an excellent choice for rapid, high-throughput screening and for reactions where the primary goal is to monitor the disappearance of the conjugated system with high temporal resolution. Its simplicity and low cost make it highly accessible.
-
NMR spectroscopy is unparalleled in its ability to provide detailed, real-time structural information about all components in a reaction mixture. It is the preferred method for mechanistic studies and for identifying and quantifying transient intermediates.
-
HPLC provides superior selectivity and is the most robust technique for complex reaction mixtures where baseline separation of all components is necessary for accurate quantification. It is particularly well-suited for reaction optimization and quality control applications.
By understanding the principles, advantages, and limitations of each of these powerful analytical tools, researchers can design and execute robust kinetic studies that yield high-quality, reproducible data, ultimately accelerating the pace of discovery and development in the chemical and pharmaceutical sciences.
References
-
Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]
- Christensen, M., et al. (2019). Development of an automated kinetic profiling system with online HPLC for reaction optimization. Reaction Chemistry & Engineering, 4(9), 1555-1558.
- Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.
- Claisen, L., & Ponder, B. W. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(2), 2460-2468.
-
Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]
- Perjési, P., et al. (2019). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. Molecules, 24(21), 3894.
- Nielsen, A. T., & Houlihan, W. J. (1968).
-
Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
Sources
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Benchmarking Synthesis Routes for 2-Benzylidenecyclohexanone: A Technical Guide
Executive Summary
2-Benzylidenecyclohexanone (CAS: 5682-83-7) is a pivotal
The synthesis of the mono-derivative (this compound) presents a specific challenge often overlooked in general literature: selectivity . The product contains a reactive
This guide benchmarks four distinct synthesis routes, prioritizing protocols that maximize mono-selectivity while evaluating yield, atom economy, and scalability.
Part 1: Mechanistic Foundation & Selectivity Control
The formation of this compound proceeds via the Claisen-Schmidt condensation (crossed-aldol).
The Selectivity Challenge
-
Enolization: Base removes an
-proton from cyclohexanone. -
Addition: Enolate attacks benzaldehyde.
-
Dehydration: Elimination of water yields the mono-product.
-
The Pitfall: The mono-product retains acidic
-protons at the C6 position. If stoichiometry is not controlled (1:1) or if the reaction runs too long/hot, a second benzaldehyde molecule condenses to form the bis-product (MP: 117°C), contaminating the desired mono-product (MP: 54°C).
Mechanistic Pathway Diagram[5]
Figure 1: Reaction pathway highlighting the risk of over-condensation to the bis-product.
Part 2: Comparative Benchmark
The following data compares optimized protocols for the mono-derivative .
| Metric | Route A: Classical Base | Route B: Acid Catalyzed | Route C: Green (Grinding) | Route D: Microwave (MAOS) |
| Catalyst | NaOH / KOH | HCl / | Solid NaOH | NaOH / Basic Alumina |
| Solvent | Ethanol / Water | Acetic Acid / Toluene | None (Solvent-Free) | Ethanol (Minimal) |
| Stoichiometry | 1.5 : 1 (Ketone:Aldehyde) | 1 : 1 | 1 : 1 | 1.2 : 1 |
| Temp / Time | 25°C / 4–12 h | Reflux / 2–6 h | Ambient / 10–20 min | 80°C / 2–5 min |
| Yield (Mono) | 75 – 82% | 60 – 70% | 85 – 92% | 90 – 95% |
| Selectivity | High (with excess ketone) | Moderate | Low (prone to bis) | High |
| Atom Economy | Moderate | Low (solvent waste) | Excellent | Very High |
| Scalability | High | Moderate | Low (mixing issues) | Moderate (Batch size) |
Part 3: Detailed Experimental Protocols
Route A: Classical Base-Catalyzed (The Standard)
Best for: Routine lab synthesis, high purity requirements.
Rationale: Using a stoichiometric excess of cyclohexanone statistically favors the mono-substitution. Low temperature prevents the activation of the second
Protocol:
-
Preparation: In a 250 mL round-bottom flask, dissolve NaOH (0.025 mol, 1.0 g) in Water (10 mL) and Ethanol (15 mL) .
-
Addition: Cool the solution to 10–15°C. Add Cyclohexanone (0.06 mol, 6.2 mL) —Note: This is a 20% molar excess relative to benzaldehyde.
-
Reaction: Add Benzaldehyde (0.05 mol, 5.1 mL) dropwise over 15 minutes with vigorous stirring.
-
Incubation: Stir at room temperature (20–25°C) for 4–6 hours. Do not reflux, as this promotes bis-formation.
-
Workup: Neutralize with dilute HCl. Extract with diethyl ether or dichloromethane. Wash the organic layer with brine, dry over MgSO
, and concentrate. -
Purification: The excess cyclohexanone is removed via vacuum distillation or column chromatography (Hexane:Ethyl Acetate 9:1).
Route B: Acid-Catalyzed Condensation
Best for: Base-sensitive substrates (e.g., aldehydes with halogenated groups prone to hydrolysis).
Rationale: Acid catalysis proceeds via the enol (not enolate). While slower, it avoids the strong basic conditions that might degrade sensitive functional groups on substituted benzaldehydes.
Protocol:
-
Mixture: Combine Cyclohexanone (0.05 mol) , Benzaldehyde (0.05 mol) , and
-Toluenesulfonic acid (0.005 mol) in Toluene (50 mL) . -
Reflux: Equip with a Dean-Stark trap to continuously remove water. Reflux for 4–6 hours.
-
Workup: Wash the toluene layer with NaHCO
(aq) to remove the acid catalyst. Dry and evaporate solvent.[5] -
Note: Yields are generally lower due to self-condensation (polymerization) of the aldehyde under acidic conditions.[6]
Route C: Green Mechanochemical Synthesis (Solvent-Free)
Best for: Eco-friendly screening, rapid education demonstrations.
Rationale: Grinding provides high localized energy and concentration, accelerating kinetics. However, the lack of solvent dilution makes stopping at the mono-stage difficult; this route often yields a mixture of mono and bis.
Protocol:
-
Combine: In a clean mortar, place Cyclohexanone (0.05 mol) and Benzaldehyde (0.05 mol) .
-
Catalyst: Add Solid NaOH pellets (0.01 mol) .
-
Grind: Grind vigorously with a pestle for 10–15 minutes. The mixture will turn yellow and become a paste (exothermic).
-
Quench: Add ice-cold water to the paste to dissolve the base and precipitate the product.
-
Filtration: Filter the solid. Critical Step: Recrystallize immediately from Ethanol/Water to separate the mono (soluble) from the bis (less soluble).
Route D: Microwave-Assisted Organic Synthesis (MAOS)
Best for: High-throughput library generation.
Rationale: Dielectric heating rapidly accesses the transition state. Short reaction times prevent the thermodynamic equilibration to the bis-product.
Protocol:
-
Vessel: In a microwave-safe vial, mix Cyclohexanone (1.2 equiv) , Benzaldehyde (1.0 equiv) , and Basic Alumina (catalytic amount) or KOH (0.5 equiv) in minimal Ethanol (2 mL).
-
Irradiation: Heat at 80°C for 120 seconds (Power: 100–300W depending on reactor).
-
Workup: Dilute with water, extract, or simply filter off the solid catalyst (if using Alumina).
-
Result: Typically >90% conversion with excellent mono-selectivity due to the short timeframe.
Part 4: Characterization & Validation
To ensure the integrity of the synthesis, you must distinguish the product from the starting materials and the bis-impurity.
| Property | This compound (Target) | 2,6-Dibenzylidenecyclohexanone (Impurity) |
| Appearance | Pale yellow crystals/oil | Bright yellow/orange needles |
| Melting Point | 53 – 55 °C | 117 – 119 °C |
| IR (C=O) | ~1685 cm | ~1665 cm |
TLC Monitoring:
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Values: Bis-product (High
) > Mono-product (Medium ) > Benzaldehyde.
Part 5: Decision Workflow
Use this logic map to select the appropriate synthesis route for your specific constraints.
Figure 2: Decision matrix for selecting the optimal synthesis route based on laboratory constraints.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Handayani, S., et al. (2017).[7] "Microwave-Assisted Organic Reactions: Eco-friendly Synthesis of Dibenzylidenecyclohexanone Derivatives." Indonesian Journal of Chemistry, 17(2), 336-341.[7] Link
-
Gupta, R., et al. (2010). "Microwave Assisted Synthesis of α,α′-bis(benzylidene)ketones in Dry Media." Synthetic Communications, 31(19). Link
-
Li, J. (2005). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.[8] (Reference for Claisen-Schmidt mechanism).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1550330, 2,6-Dibenzylidenecyclohexanone. Link
-
ChemicalBook. (2024). This compound Product Properties and Melting Point Data. Link
Sources
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 5682-83-7 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2,6-Dibenzylidenecyclohexanone | C20H18O | CID 1550330 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
